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The Enigmatic Role of 4-Hydroxy-L-glutamic Acid in Mammalian Tissues: A Technical Guide for Researchers

This guide provides an in-depth exploration of the current understanding of 4-Hydroxy-L-glutamic acid (4-HLG) in mammalian physiology and pathology. It is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the current understanding of 4-Hydroxy-L-glutamic acid (4-HLG) in mammalian physiology and pathology. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on this intriguing, yet not fully elucidated, molecule. We will delve into its metabolic origins, its emerging roles in connective tissue biology and neuroscience, and provide actionable protocols for its study.

Introduction: Unveiling a Hydroxylated Amino Acid Analog

4-Hydroxy-L-glutamic acid (4-HLG), a hydroxylated derivative of the ubiquitous amino acid L-glutamic acid, has long been recognized as an intermediate in the metabolic breakdown of hydroxyproline.[1] For decades, its significance was largely confined to this catabolic pathway. However, recent research has begun to shed light on a more complex and nuanced biological role for 4-HLG, suggesting its involvement in cellular signaling and as a potential biomarker in disease.[2] This guide will synthesize the current knowledge, highlighting key experimental findings and providing a framework for future investigations into this fascinating molecule.

Metabolic Provenance and Fate: A Tale of Two Amino Acids

The primary source of 4-HLG in mammalian tissues is the catabolism of 4-hydroxy-L-proline, an abundant amino acid found predominantly in collagen.[2] This metabolic link firmly roots 4-HLG in the biology of the extracellular matrix (ECM).

Synthesis from 4-Hydroxy-L-proline

The formation of 4-HLG occurs within the mitochondria. The pathway involves the following key steps:

  • Oxidation of 4-Hydroxy-L-proline: 4-hydroxy-L-proline is oxidized to Δ¹-pyrroline-3-hydroxy-5-carboxylate by hydroxyproline oxidase.

  • Spontaneous Hydrolysis: Δ¹-pyrroline-3-hydroxy-5-carboxylate undergoes spontaneous, non-enzymatic hydrolysis to form 4-hydroxy-L-glutamate-γ-semialdehyde.

  • Dehydrogenation: 4-hydroxy-L-glutamate-γ-semialdehyde is then dehydrogenated by Δ¹-pyrroline-5-carboxylate dehydrogenase to yield 4-Hydroxy-L-glutamic acid.

Metabolic Conversion and Degradation

Once formed, 4-HLG is primarily metabolized through transamination. The mitochondrial enzyme glutamic-oxaloacetic transaminase 2 (GOT2) facilitates the conversion of 4-HLG and α-ketoglutarate to 4-hydroxy-2-oxoglutarate and L-glutamate.[2][3] This reaction integrates 4-HLG metabolism with central carbon and nitrogen metabolism via the Krebs cycle.

Diagram: Metabolic Pathway of 4-Hydroxy-L-glutamic Acid

metabolism cluster_collagen Collagen Turnover cluster_mitochondrion Mitochondrion cluster_krebs Krebs Cycle Collagen Collagen 4-Hydroxy-L-proline 4-Hydroxy-L-proline Collagen->4-Hydroxy-L-proline Degradation 4-HLG_Synthesis 4-HLG Synthesis 4-Hydroxy-L-proline->4-HLG_Synthesis Oxidation & Hydrolysis 4-HLG 4-Hydroxy-L-glutamic acid 4-HLG_Synthesis->4-HLG Metabolism Transamination (GOT2) 4-HLG->Metabolism 4-hydroxy-2-oxoglutarate 4-hydroxy-2-oxoglutarate Metabolism->4-hydroxy-2-oxoglutarate L-Glutamate_from_4HLG L-Glutamate Metabolism->L-Glutamate_from_4HLG alpha-ketoglutarate α-Ketoglutarate L-Glutamate_from_4HLG->alpha-ketoglutarate Transamination Krebs_Cycle Energy Metabolism alpha-ketoglutarate->Krebs_Cycle

Caption: Metabolic pathway of 4-Hydroxy-L-glutamic acid from collagen turnover.

Biological Roles and Pathophysiological Significance

The biological functions of 4-HLG are multifaceted, extending beyond its role as a simple metabolic intermediate. Emerging evidence points to its involvement in both physiological and pathological processes.

Role in Connective Tissue and Extracellular Matrix (ECM) Dynamics

Given its origin from hydroxyproline, a key component of collagen, it is logical to surmise that 4-HLG plays a role in connective tissue homeostasis. While direct evidence is still being gathered, several lines of reasoning support this hypothesis:

  • Precursor for Proline and Glycine Synthesis: The catabolism of 4-hydroxy-L-proline, which generates 4-HLG, ultimately leads to the production of glycine and pyruvate.[4] Glycine and proline are the most abundant amino acids in collagen, and their availability is crucial for collagen synthesis.[5][6] Therefore, the metabolic flux through the 4-HLG pathway could indirectly influence the rate of collagen production.

  • Regulation of ECM Gene Expression: Studies on related amino acids, such as glutamine, have demonstrated their ability to modulate the expression of ECM genes in fibroblasts.[3][7] Glutamine deprivation can reduce collagen I expression, a process that can be influenced by the availability of α-ketoglutarate, a product of glutaminolysis and a key player in the transamination of 4-HLG.[6] It is plausible that 4-HLG, or its metabolites, could similarly influence the gene expression of collagen and other ECM components.

A Potential Modulator of Neuronal Excitability

As a structural analog of L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, 4-HLG has the potential to interact with glutamate receptors and modulate neuronal activity.[8][9]

  • Interaction with Glutamate Receptors: While direct electrophysiological studies on 4-HLG are limited, research on its structural analog, beta-hydroxy-L-glutamic acid (BHGA), has shown that it can elicit an inward current in neurons, suggesting an excitatory effect.[1] This action was not completely blocked by common glutamate receptor antagonists, indicating a potentially unique interaction with glutamate receptors.[1] Further investigation is needed to determine if 4-HLG exhibits similar properties and to characterize its specific interactions with NMDA, AMPA, and metabotropic glutamate receptors.[10]

  • Implications for Neurological Disorders: Dysregulation of glutamate signaling is implicated in a variety of neurological and psychiatric disorders.[11][12] Given its potential to modulate neuronal excitability, alterations in 4-HLG levels could contribute to the pathophysiology of these conditions. Further research into the neuroactive properties of 4-HLG is warranted.

A Circulating Biomarker of Disease

Elevated levels of 4-HLG in biological fluids have been associated with several pathological conditions, highlighting its potential as a diagnostic or prognostic biomarker.

Disease StateBiological FluidFold Change (Approx.)Reference
Primary Hyperoxaluria Type 3Urine6.5 to 98-fold increase
Pre-eclampsiaMaternal SerumSignificantly elevated[2][13]

Table 1: 4-Hydroxy-L-glutamic Acid as a Biomarker.

  • Primary Hyperoxaluria Type 3 (PH3): In this genetic disorder, a deficiency in the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) leads to the accumulation of 4-hydroxy-2-oxoglutarate and its metabolic precursor, 4-HLG. The measurement of urinary 4-HLG has been established as a reliable biomarker for the diagnosis of PH3.

  • Pre-eclampsia: Studies have identified 4-hydroxyglutamate as a novel predictor of pre-eclampsia, a serious pregnancy complication.[2][13] Elevated maternal serum levels of 4-HLG in the first trimester are associated with an increased risk of developing the condition, suggesting its involvement in the underlying pathology, which may be related to abnormal collagen turnover.[2]

Research Methodologies: A Practical Guide to Studying 4-Hydroxy-L-glutamic Acid

The accurate detection and quantification of 4-HLG in biological matrices are crucial for advancing our understanding of its biological roles. This section provides detailed, field-proven protocols for researchers.

Sample Preparation: The Critical First Step

The choice of sample preparation method is paramount for obtaining reliable and reproducible results. The following protocols are recommended for plasma and tissue samples.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of 4-HLG from plasma for subsequent analysis by LC-MS/MS.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect 50 µL of the supernatant.

  • Dilution and Internal Standard Addition: Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled 4-HLG or a structurally similar amino acid) prepared in the initial mobile phase of the LC method.

  • Vortexing: Vortex the final mixture for 30 seconds.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Metabolite Extraction from Mammalian Tissues

This protocol describes a two-phase extraction method for the separation of polar (including 4-HLG) and non-polar metabolites from tissue samples.[14][15]

  • Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue.

  • Homogenization: Place the tissue in a 2 mL bead-beating tube containing ceramic beads. Add 400 µL of ice-cold 80% methanol. Homogenize using a bead beater for 30 seconds.

  • First Extraction: Centrifuge at 100 x g for 5 minutes at 4°C. Transfer 300 µL of the supernatant to a new 2 mL microcentrifuge tube and keep it on ice.

  • Second and Third Extractions: Repeat the homogenization and centrifugation steps two more times, pooling the supernatants.

  • Phase Separation: To the combined supernatant (approximately 1 mL), add 200 µL of cold deionized water and 800 µL of cold chloroform. The final ratio of methanol:chloroform:water should be 2:2:1. Vortex thoroughly.

  • Centrifugation: Centrifuge at 16,100 x g for 15 minutes at 4°C to achieve phase separation.

  • Aqueous Phase Collection: Carefully collect 800 µL of the upper aqueous phase, which contains the polar metabolites including 4-HLG.

  • Drying: Dry the aqueous extract using a vacuum centrifuge (SpeedVac) without heat.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 40 µL) of deionized water or the initial mobile phase for LC-MS/MS analysis.

  • Final Centrifugation: Centrifuge at 16,100 x g for 15 minutes at 4°C to pellet any remaining debris.

  • Analysis: Transfer the clear supernatant to an appropriate vial for analysis.

Diagram: Tissue Extraction Workflow

tissue_extraction start Frozen Tissue Sample (50-100 mg) homogenization Homogenize in 80% Methanol (3x with bead beating) start->homogenization centrifugation1 Centrifuge (100 x g, 4°C, 5 min) homogenization->centrifugation1 pool_supernatant Pool Supernatants centrifugation1->pool_supernatant phase_separation Add Water and Chloroform (MeOH:CHCl3:H2O = 2:2:1) pool_supernatant->phase_separation centrifugation2 Centrifuge (16,100 x g, 4°C, 15 min) phase_separation->centrifugation2 collect_aqueous Collect Aqueous Phase (Polar Metabolites) centrifugation2->collect_aqueous drying Dry in Vacuum Centrifuge collect_aqueous->drying reconstitution Reconstitute in Water/Mobile Phase drying->reconstitution final_centrifugation Final Centrifugation (16,100 x g, 4°C, 15 min) reconstitution->final_centrifugation analysis LC-MS/MS Analysis final_centrifugation->analysis

Caption: Workflow for the extraction of polar metabolites from mammalian tissues.

Analytical Techniques for Quantification

High-performance liquid chromatography (HPLC) coupled with various detection methods is the cornerstone for the accurate quantification of 4-HLG.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of 4-HLG in complex biological matrices.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating polar compounds like 4-HLG.[15] An alternative is a mixed-mode column.[3]

    • Mobile Phase A: 100 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).

    • Gradient Elution: A gradient from high organic to high aqueous mobile phase is typically used to elute the polar analytes. The specific gradient profile should be optimized based on the column and system used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for 4-HLG and the internal standard need to be determined and optimized. For 4-HLG (MW: 163.13 g/mol ), potential precursor ions could be [M+H]⁺ (m/z 164.1) or other adducts. Product ions would be generated through collision-induced dissociation.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires pre-column derivatization to render the non-fluorescent 4-HLG detectable.

  • Derivatization:

    • Reagent: o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[16]

    • Procedure: The sample is mixed with the OPA reagent in an alkaline buffer, and the reaction proceeds rapidly at room temperature to form a highly fluorescent isoindole derivative.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used to separate the derivatized amino acids.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): Approximately 340 nm.

    • Emission Wavelength (λem): Approximately 450 nm.

Future Directions and Concluding Remarks

The study of 4-Hydroxy-L-glutamic acid is a rapidly evolving field. While its roles as a metabolic intermediate and a disease biomarker are becoming increasingly clear, its direct physiological functions, particularly in the central nervous system and in the regulation of the extracellular matrix, remain largely unexplored. Future research should focus on:

  • Elucidating Downstream Signaling: Investigating the specific intracellular signaling pathways activated by 4-HLG binding to glutamate receptors.

  • Direct Electrophysiological Studies: Characterizing the direct effects of 4-HLG on neuronal excitability using techniques like patch-clamp electrophysiology.

  • In Vivo Functional Studies: Utilizing animal models to explore the physiological consequences of altered 4-HLG levels.

  • Therapeutic Potential: Exploring the possibility of targeting 4-HLG metabolism or signaling for the treatment of diseases such as PH3, pre-eclampsia, and potentially neurological disorders.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into the multifaceted world of 4-Hydroxy-L-glutamic acid. The methodologies and insights presented herein are intended to empower the scientific community to unravel the remaining mysteries of this intriguing molecule and its impact on mammalian health and disease.

References

  • Pitt, J. J., Willis, F., Tzanakos, N., Belostotsky, R., & Frishberg, Y. (2015). 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3. JIMD reports, 15, 1–6. [Link]

  • Masconi, K. L., Cook, E., Gaccioli, F., Charnock-Jones, D. S., Lawlor, D. A., & Smith, G. C. S. (2020). 4-Hydroxyglutamate is a novel predictor of pre-eclampsia. International journal of epidemiology, 49(1), 301–311. [Link]

  • Masconi, K. L., Cook, E., Gaccioli, F., Charnock-Jones, D. S., Lawlor, D. A., & Smith, G. C. S. (2020). 4-Hydroxyglutamate is a novel predictor of pre-eclampsia. International journal of epidemiology, 49(1), 301–311. [Link]

  • Kłodzińska, A., & Grembecka, J. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein journal of organic chemistry, 15, 22–50. [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938). [Link]

  • Koivunen, P., & Myllyharju, J. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. Essays in biochemistry, 63(3), 335–347. [Link]

  • Wu, G. (2018). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino acids, 50(1), 29–39. [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Gary, J. D., & Clarke, S. (1998). Integrin signaling via the PI3-kinase-Akt pathway increases neuronal resistance to glutamate-induced apoptosis. The Journal of biological chemistry, 273(49), 32969–32977. [Link]

  • Michigan State University. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. [Link]

  • University of South Alabama. (2021). metabolomic extraction of tissues for ms analysis. [Link]

  • Bansal, A., & Wu, G. (2018). Glutamine, glutamate, and their influence on the gut-muscle axis. Journal of animal science and biotechnology, 9, 1. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. [Link]

  • White, H. S., & Isom, L. L. (2023). Editorial: Modulation of neuronal excitability by non-neuronal cells in physiological and pathophysiological conditions. Frontiers in cellular neuroscience, 16, 1115664. [Link]

  • Sharma, S., & Datusalia, A. K. (2020). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science, 58(2), 118-125. [Link]

  • Bailey, C. P., & Lindsley, C. W. (2017). Mechanisms of Collagen Crosslinking in Diabetes and Keratoconus. Cells, 6(4), 38. [Link]

  • Ge, J., & Lu, Y. (2021). Regulation of Extracellular Matrix Production in Activated Fibroblasts: Roles of Amino Acid Metabolism in Collagen Synthesis. Frontiers in oncology, 11, 719922. [Link]

  • Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino acids, 53(8), 1145–1159. [Link]

  • Zádori, D., Veres, G., Szalárdy, L., Klivényi, P., & Vécsei, L. (2018). Could glutamate be a diagnostic marker in neurological and psychiatric diseases?. Journal of neural transmission (Vienna, Austria : 1996), 125(3), 427–444. [Link]

  • Wikipedia. (2024). Glutamic acid. [Link]

  • ResearchGate. (2020). Chromatograms of HPLC analysis of free glutamic a (a) glutamic acid standard, 2000 m g ml À 1. [Link]

  • Open Access Pub. (n.d.). Glutamic Acid. [Link]

  • Zhu, H., & Li, Y. R. (2017). The endogenous glutamatergic transmitter system promotes collagen synthesis in cardiac fibroblasts under hypoxia. Molecular medicine reports, 16(5), 6595–6604. [Link]

  • Wang, Y., Li, C., Wang, J., & Mai, K. (2026). Glutaminolysis Mediated by the Gut-Muscle Axis Facilitates Collagen Cross-Linking to Regulate Muscle Texture Traits in Tilapia. Journal of agricultural and food chemistry. [Link]

  • Wikipedia. (2024). Glutamic acid. [Link]

  • Al-Ghanim, K. A., & Al-Misned, F. (2024). Gut Microbiome Modulation of Glutamate Dynamics: Implications for Brain Health and Neurotoxicity. International journal of molecular sciences, 25(1), 543. [Link]

  • Yue, B. (2014). Biology of the Extracellular Matrix: An Overview. Journal of glaucoma, 23(8 Suppl 1), S20–S23. [Link]

  • Tenconi, B., & Zerbini, G. (2025). Amino acid and hyaluronic acid mixtures differentially regulate extra cellular matrix genes in cultured human fibroblasts. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale, 98(1). [Link]

  • Pisarenko, O. I., Shul'zhenko, V. S., & Studneva, I. M. (1990). Protective effect of glutamic acid on cardiac function and metabolism during cardioplegia and reperfusion. Biomedica biochimica acta, 49(11), 1093–1101. [Link]

  • Li, Y., Wang, C., & Wang, L. (2025). The Role of Glutamatergic Neurons in Changes of Synaptic Plasticity Induced by THz Waves. International journal of molecular sciences, 26(7), 3843. [Link]

  • ResearchGate. (2025). Amino acid and hyaluronic acid mixtures differentially regulate extra cellular matrix genes in cultured human fibroblasts. [Link]

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Sources

Exploratory

Part 1: The Molecular Architecture: Chemical Structure and Stereochemistry

An In-depth Technical Guide to 4-Hydroxy-L-glutamic acid: Chemical Structure, Stereochemistry, and Applications This guide serves as a comprehensive technical resource for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-L-glutamic acid: Chemical Structure, Stereochemistry, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with neuroactive amino acids. We will dissect the nuanced chemical architecture of 4-Hydroxy-L-glutamic acid (4-HLG), focusing on its critical stereochemical features that dictate its biological function. This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, analysis, and its emerging role as a pharmacological tool and therapeutic lead.

4-Hydroxy-L-glutamic acid is a non-proteinogenic amino acid derivative of L-glutamic acid, distinguished by the introduction of a hydroxyl group at the C4 (gamma) position.[1] This seemingly minor modification introduces a second stereocenter, profoundly impacting the molecule's three-dimensional structure and its interaction with biological targets.

While L-glutamic acid has a single stereocenter at the C2 position (defining it as the L-amino acid), 4-HLG possesses two, at C2 and C4. This gives rise to four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R). The relationship between these isomers is crucial for understanding their unique biological profiles.

G cluster_S 2S (L) Series cluster_R 2R (D) Series 4-Hydroxyglutamic Acid Stereoisomers 4-Hydroxyglutamic Acid Stereoisomers (2S,4R)-4-HLG (2S,4R)-4-HLG (2S,4S)-4-HLG (2S,4S)-4-HLG (2R,4S)-4-HLG (2R,4S)-4-HLG (2R,4R)-4-HLG (2R,4R)-4-HLG (2S,4R)-4-HLG->(2S,4S)-4-HLG Epimers at C4 (2S,4R)-4-HLG->(2R,4S)-4-HLG Enantiomers (2S,4S)-4-HLG->(2R,4R)-4-HLG Enantiomers (2R,4R)-4-HLG->(2R,4S)-4-HLG Epimers at C4

Caption: Stereochemical relationships between the four isomers of 4-hydroxyglutamic acid.

The naturally occurring isomers are primarily from the L-series (2S-configuration). (2S,4S)-4-Hydroxy-L-glutamic acid has been isolated from plants like Phlox decussata.[2] The (2S,4R) isomer is of significant pharmacological interest due to its potent activity at glutamate receptors.[3] The specific spatial orientation of the C4-hydroxyl group dictates the molecule's preferred conformation, which is critical for receptor binding affinity and selectivity.

Part 2: Stereoselective Synthesis and Analysis

The divergent biological activities of the 4-HLG stereoisomers necessitate synthetic methods that provide precise control over the stereochemistry at both C2 and C4. Synthesizing enantiomerically pure isomers is paramount for accurate structure-activity relationship (SAR) studies. Most strategies begin with a chiral pool starting material, such as L-pyroglutamic acid, to fix the (2S) stereocenter.[2][4]

General Workflow for Stereoselective Synthesis

The synthesis of a specific 4-HLG isomer is a multi-step process requiring careful protection, stereocontrolled hydroxylation, and subsequent deprotection and purification. The causality behind this workflow is to isolate the key stereochemistry-defining reaction from other reactive functional groups.

G cluster_workflow General Synthesis Workflow for (2S,4R)-4-HLG start L-Pyroglutamic Acid (Chiral Pool Start) protection Protection Protect Amine (e.g., Boc) and Carboxyl (e.g., Ester) groups to prevent side reactions. start->protection enolate Enolate Formation Use a strong, non-nucleophilic base (e.g., LiHMDS) at low temperature (-78°C) for kinetic control. protection->enolate hydroxylation Diastereoselective Hydroxylation Introduce hydroxyl group at C4 using an electrophilic oxygen source (e.g., Davis oxaziridine). The existing C2 stereocenter directs the approach. enolate->hydroxylation deprotection Deprotection Remove protecting groups under acidic conditions (e.g., 6M HCl) to reveal the final amino acid. hydroxylation->deprotection purification Purification & Analysis Isolate the target isomer using ion-exchange chromatography. Verify structure and purity via NMR and MS. deprotection->purification end Pure (2S,4R)-4-HLG purification->end

Caption: A typical workflow for the stereoselective synthesis of (2S,4R)-4-HLG.

Experimental Protocol: Diastereoselective Electrophilic Hydroxylation

This protocol is a representative method for synthesizing the protected (2S,4R) isomer.[2][4]

Objective: To synthesize protected (2S,4R)-4-hydroxy-L-pyroglutamic acid via electrophilic hydroxylation.

Self-Validation System: The success of this protocol is validated at each critical stage. Enolate formation is confirmed by quenching a small aliquot with a deuterated source and analyzing by NMR. The diastereomeric ratio post-hydroxylation is determined by ¹H NMR analysis of the crude reaction mixture. Final product identity and purity are confirmed by NMR, Mass Spectrometry, and comparison to literature data.

Methodology:

  • Starting Material Preparation: Begin with commercially available N-Boc-L-pyroglutamic acid methyl ester. The Boc and ester groups protect the amine and carboxyl functionalities, respectively, ensuring that the subsequent enolization occurs specifically at the C4 position.

  • Aprotic Solvent & Inert Atmosphere: Dissolve the protected starting material in anhydrous tetrahydrofuran (THF) under an argon atmosphere. The absence of water is critical, as the strong base used in the next step would be quenched.

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature ensures the reaction is under kinetic control, favoring the formation of the thermodynamic enolate and minimizing side reactions. Slowly add a solution of Lithium Hexamethyldisilazide (LiHMDS) in THF. LiHMDS is a strong, sterically hindered base, ideal for efficient and clean deprotonation at C4 without acting as a nucleophile.

  • Electrophilic Hydroxylation: To the generated lithium enolate solution, add 3-phenyl-N-phenylsulfonyl oxaziridine (Davis oxaziridine).[4] This reagent is an electrophilic oxygen source. The existing stereocenter at C2 directs the approach of the oxaziridine, leading to a preferential attack on one face of the enolate and resulting in the desired (4R) configuration.

  • Reaction Quench: After stirring for a specified time at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride. This protonates any remaining enolate and neutralizes the reaction mixture.

  • Workup and Purification: Allow the mixture to warm to room temperature and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate) to extract the product. The crude product is then purified using silica gel column chromatography to isolate the desired (2S,4R) diastereomer.

  • Characterization: The stereochemical outcome and purity are confirmed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry.

Part 3: Biological Function and Pharmacological Significance

The stereochemistry of 4-HLG is the primary determinant of its pharmacological profile. The different spatial arrangements of the functional groups allow each isomer to interact uniquely with the ligand-binding domains of various glutamate receptors and transporters.

The (2S,4R)-isomer, in particular, has been instrumental in probing the structure-activity relationships of both ionotropic and metabotropic glutamate receptors.[3] It acts as a potent agonist at several metabotropic glutamate receptor subtypes, including mGlu1a, mGlu2, and mGlu8a.[3] This activity makes it a valuable pharmacological tool for elucidating the roles of these receptors in synaptic transmission and plasticity.

Table 1: Comparative Pharmacological Profile of 4-Hydroxy-L-glutamic Acid Isomers

StereoisomerPrimary Biological Target(s)Observed Activity
(2S,4R)-4-HLG Metabotropic Glutamate Receptors (mGlu1a, mGlu2, mGlu8a)Dose-dependent agonist[3]
Human Glutamate Transporters (Subtypes 1-3)Substrate[3]
(2S,4S)-4-HLG Naturally Occurring Plant MetaboliteFound in Phlox and Linaria species[2]
Glutamine SynthetasePotential inhibitor (studied with other isomers)

Part 4: Applications in Drug Development

The unique properties of 4-HLG and its derivatives position them as intriguing molecules for therapeutic development, particularly in oncology and neurology.

  • Neurological Disorders: As a selective agonist for certain glutamate receptors, the (2S,4R) isomer and its analogues are valuable lead compounds for developing drugs to treat diseases involving glutamatergic dysfunction, such as schizophrenia, anxiety, and neurodegenerative disorders. Its ability to modulate receptor activity without the broad excitotoxicity of glutamate is a key advantage.

  • Anticancer Agents: Glutamic acid metabolism is often dysregulated in cancer cells, a phenomenon known as "glutamine addiction".[5] Derivatives of glutamic acid, including hydroxylated forms, are being explored as anticancer agents that can interfere with these metabolic pathways.[5][6] For instance, an aryl amide derivative of L-threo-γ-hydroxy glutamic acid has shown activity against various tumors.[6]

  • Drug Delivery Systems: The poly-amino acid, Poly(γ-glutamic acid), is a biocompatible and biodegradable polymer used to create nanoparticles for drug delivery.[7] The carboxylic acid side chains can be modified to attach drugs, tuning the polymer's properties for controlled release and targeted delivery, potentially reducing the toxicity and increasing the efficacy of conjugated anticancer drugs.[6][8]

Conclusion

4-Hydroxy-L-glutamic acid is far more than a simple derivative of a common amino acid. Its stereochemical complexity gives rise to a family of molecules with distinct, pharmacologically relevant properties. A deep understanding of its structure, coupled with precise stereocontrolled synthesis, is essential for leveraging its potential as both a research tool to unravel the complexities of the nervous system and as a foundational scaffold for the development of next-generation therapeutics. This guide provides the core technical knowledge and practical insights necessary for scientists and researchers to confidently engage with this remarkable molecule.

References

  • Golebiowski, A., & Jurczak, J. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 22-44. [Link]

  • Tamura, O., Shiro, T., Ogasawara, M., Toyao, A., & Ishibashi, H. (2005). Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids. The Journal of Organic Chemistry, 70(12), 4569–4577. [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938). [Link]

  • Cain, M. E., & Richards, T. (1984). Synthesis of L-glutamic acid stereospecifically labelled at C-4 with tritium: stereochemistry of tritium release catalyzed by the vitamin K-dependent carboxylase in the absence of carboxylation. Journal of the Chemical Society, Perkin Transactions 1, 1579-1584. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-L-glutamic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (4S)-4-Hydroxy-L-glutamic acid. PubChem Compound Database. [Link]

  • Wikidata. (n.d.). 4-hydroxy-L-glutamic acid. [Link]

  • Benoiton, L., & Bouthillier, L. P. (1955). SYNTHESIS OF γ-HYDROXYGLUTAMIC ACID (DIASTEREOMERIC MIXTURE). Canadian Journal of Chemistry, 33(10), 1473-1476. [Link]

  • Benoiton, L., & Bouthillier, L. P. (1955). SYNTHESIS OF γ-HYDROXYGLUTAMIC ACID (DIASTEREOMERIC MIXTURE). Canadian Journal of Chemistry, 33(10), 1473-1476. [Link]

  • Golebiowski, A., & Jurczak, J. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 22-44. [Link]

  • Wikipedia. (n.d.). Glutamic acid. [Link]

  • Singh, M., & Kumar, M. (2014). Glutamic acid as anticancer agent: An overview. Journal of Cancer Research and Therapeutics, 10(1), 7-12. [Link]

  • Vasile, C. M., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4153. [Link]

  • Dranstead, M. R., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(12), 5809-5815. [Link]

  • Universitat Politècnica de Catalunya. (2016). Nanoparticles made of poly(gamma-glutamic acid) derivatives for drug delivery systems. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Poly(-L-glutamic acid)-Based Nanomaterials for Drug Delivery. Polymers, 14(9), 1680. [Link]

Sources

Foundational

An In-depth Technical Guide to the Diastereomers of 4-Hydroxy-L-glutamic Acid: Erythro vs. Threo

Introduction L-Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in neural communication, memory formation, and learning.[1][2] Its profound biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in neural communication, memory formation, and learning.[1][2] Its profound biological importance has driven extensive research into its structural analogues to map the active sites of glutamate receptors and develop novel therapeutic agents for neurological disorders. Among these analogues, 4-Hydroxy-L-glutamic acid (4-OH-Glu) is of particular interest. The introduction of a hydroxyl group at the C4 position creates a second stereocenter, giving rise to two distinct diastereomers: erythro-4-Hydroxy-L-glutamic acid and threo-4-Hydroxy-L-glutamic acid.

These are not mirror images (enantiomers) but stereoisomers that differ in the configuration at one of two chiral centers. This subtle structural variation leads to significant differences in their three-dimensional shape, physicochemical properties, and, most critically, their pharmacological activity. Understanding these differences is paramount for researchers in neuroscience and drug development, as the biological effects of each isomer are not interchangeable. This guide provides a comprehensive technical analysis of the core distinctions between the erythro and threo forms of 4-Hydroxy-L-glutamic acid.

Part 1: Structural and Physicochemical Differentiation

The Foundation: Stereochemistry

The terms erythro and threo describe the relative configuration of substituents at two adjacent chiral centers. In 4-Hydroxy-L-glutamic acid, the chiral centers are at the C2 (α-carbon) and C4 (γ-carbon) positions. The "L" designation refers to the (S) configuration at the C2 position, which is common to both diastereomers. The distinction arises from the configuration at the C4 position.

  • (2S,4R)-4-Hydroxy-L-glutamic acid is the erythro diastereomer. In a Fischer projection, the primary functional groups (the amino group at C2 and the hydroxyl group at C4) would be on opposite sides of the carbon backbone.[3][4][5]

  • (2S,4S)-4-Hydroxy-L-glutamic acid is the threo diastereomer. In a Fischer projection, the amino and hydroxyl groups would be on the same side of the carbon backbone.[1][2][5]

The different spatial arrangement of the hydroxyl group relative to the rest of the molecule profoundly impacts its overall conformation and ability to interact with biological targets.

G cluster_erythro erythro (2S, 4R) cluster_threo threo (2S, 4S) erythro_2d Fischer Projection (Groups on Opposite Sides) erythro_3d 3D Conformation erythro_2d->erythro_3d Spatial Arrangement threo_2d Fischer Projection (Groups on Same Side) threo_3d 3D Conformation threo_2d->threo_3d Spatial Arrangement L_Glu L-Glutamic Acid (Single Stereoisomer at C2) L_Glu->erythro_2d Hydroxylation at C4 L_Glu->threo_2d Hydroxylation at C4 G cluster_workflow Analytical Workflow sample Sample containing erythro & threo mixture hplc Chiral HPLC System (Crown Ether CSP) sample->hplc separation Differential Interaction with Stationary Phase hplc->separation detector UV/MS Detector separation->detector chromatogram Chromatogram (Two Resolved Peaks) detector->chromatogram quant Quantification (Peak Area Integration) chromatogram->quant G cluster_isomers Diastereomers cluster_receptors Glutamate Receptors cluster_effects Cellular Effects Erythro erythro-4-OH-Glu (2S, 4R) NMDA Ionotropic Receptor (e.g., NMDA) Erythro->NMDA High Affinity mGluR Metabotropic Receptor (e.g., mGluR1) Erythro->mGluR Low Affinity Threo threo-4-OH-Glu (2S, 4S) Threo->NMDA Low Affinity Threo->mGluR High Affinity IonChannel Fast Excitatory Signal (Ion Channel Opening) NMDA->IonChannel SecondMessenger Slow Modulatory Signal (G-Protein Cascade) mGluR->SecondMessenger

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 4-Hydroxy-L-glutamic Acid Derivatives

This guide provides a comprehensive technical overview of the pharmacological profile of 4-hydroxy-L-glutamic acid and its derivatives for researchers, scientists, and drug development professionals. It delves into their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pharmacological profile of 4-hydroxy-L-glutamic acid and its derivatives for researchers, scientists, and drug development professionals. It delves into their synthesis, interactions with glutamate receptors, structure-activity relationships, and potential therapeutic applications, underpinned by detailed experimental methodologies.

Introduction: The Significance of 4-Hydroxy-L-glutamic Acid

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in neural communication, memory formation, learning, and regulation of synaptic plasticity.[1][2] Its activity is mediated by a complex family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[1] Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.[3][4]

4-Hydroxy-L-glutamic acid, a naturally occurring amino acid found in various plants and as a metabolic intermediate in mammals, represents a structurally unique analog of L-glutamic acid.[1][5] The introduction of a hydroxyl group at the 4-position of the glutamic acid scaffold provides an additional point for hydrogen bonding, which can significantly influence its binding affinity and selectivity for different glutamate receptor subtypes.[1][5] This has made 4-hydroxy-L-glutamic acid and its derivatives invaluable pharmacological tools for dissecting the complex glutamatergic system and promising scaffolds for the development of novel therapeutics targeting CNS disorders.[3][6]

This guide will explore the intricate pharmacological landscape of these compounds, offering insights into their mechanism of action and the experimental approaches used for their characterization.

Synthetic Strategies for 4-Hydroxy-L-glutamic Acid Derivatives

The generation of stereochemically pure 4-hydroxy-L-glutamic acid derivatives is crucial for understanding their pharmacological properties, as different stereoisomers often exhibit distinct receptor interaction profiles.[1] Several synthetic strategies have been developed to achieve this, primarily focusing on stereoselective synthesis.

A common approach involves the electrophilic hydroxylation of protected L-glutamic acid derivatives.[5] For instance, the synthesis of (4S)-4-hydroxy-L-glutamic acid can be achieved by treating a protected pyroglutamic acid derivative with an electrophilic hydroxylating agent like 3-phenyl-N-phenylsulfonyl oxaziridine in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS).[5]

Another strategy employs the bromination of N-protected L-glutamic acid, followed by hydrolysis. This method can yield a mixture of diastereomers that can be separated based on their differential solubility and propensity for lactonization.[5] The choice of the synthetic route is often dictated by the desired stereochemistry and the need for specific protecting groups for further chemical modifications.[5][7]

Pharmacological Profile at Glutamate Receptors

The introduction of a hydroxyl group and other substituents at the 4-position of L-glutamic acid profoundly impacts its interaction with glutamate receptors. This section details the pharmacological profile of these derivatives at the major classes of glutamate receptors.

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.

(2S,4R)-4-hydroxyglutamate has been shown to activate mGlu1a, mGlu2, and mGlu8a receptors in a dose-dependent manner, demonstrating the interaction of these derivatives with multiple mGluR subtypes.[8] The stereochemistry at the 4-position is critical for activity. For instance, (2S,4S)-4-hydroxy-L-glutamic acid exhibits potency at mGlu1a and mGlu8a receptors similar to that of L-glutamic acid, while its affinity for AMPA and NMDA receptors is low.[1] In contrast, the (2S,4R) isomer shows a significant preference for the NMDA receptor.[1]

Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are subdivided into three families based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.

The NMDA receptor is a crucial player in synaptic plasticity and has been a significant target for therapeutic intervention in various neurological disorders.[9] As mentioned earlier, (2S,4R)-4-hydroxy-L-glutamic acid displays a notable preference for the NMDA receptor, highlighting the potential for developing subtype-selective NMDA receptor modulators based on this scaffold.[1]

While some 4-hydroxy-L-glutamic acid derivatives show low affinity for AMPA receptors, modifications at the 4-position can lead to potent and selective ligands for kainate receptors.[1] This underscores the tunability of the pharmacological profile of these compounds through chemical derivatization.

Structure-Activity Relationships (SAR)

The systematic modification of the 4-hydroxy-L-glutamic acid structure has provided valuable insights into the structure-activity relationships governing their interaction with glutamate receptors. The size, stereochemistry, and nature of the substituent at the 4-position are key determinants of affinity and selectivity.

For example, conformational analysis of various 4-substituted glutamic acid analogues has revealed that the spatial arrangement of the charged groups (α-amino, α-carboxyl, and γ-carboxyl) is critical for receptor binding.[10] The introduction of a methyl group at the 4-position, as in (2S,4S)-4-methylglutamic acid, results in a potent agonist at mGluR1, whereas the (2S,4R) isomer is highly selective for kainate receptors.[10] This demonstrates that subtle changes in stereochemistry can dramatically alter the receptor interaction profile.

Quantitative Pharmacological Data

The following tables summarize the reported binding affinities (Ki) and functional potencies (IC50/EC50) of selected 4-hydroxy-L-glutamic acid derivatives at various glutamate receptor subtypes. This data is essential for comparing the potency and selectivity of different compounds and for guiding further drug development efforts.

Table 1: Binding Affinities (Ki) of 4-Hydroxy-L-glutamic Acid Derivatives at Glutamate Receptors

CompoundReceptor SubtypeKi (nM)Reference
(2S,4R)-4-Hydroxy-L-glutamic acidmGluR1a>10,000
(2S,4R)-4-Hydroxy-L-glutamic acidmGluR2>10,000
(2S,4R)-4-Hydroxy-L-glutamic acidmGluR8a>10,000
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR (PI hydrolysis)184,000 ± 40,000[11]
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG)mGluR (PI hydrolysis)367,000 ± 200,000[11]

Table 2: Functional Potencies (IC50/EC50) of 4-Hydroxy-L-glutamic Acid Derivatives

CompoundAssayReceptor/TargetIC50/EC50 (nM)Reference
DNQXInhibition of glutamate-induced optical response (biphasic)Non-NMDA receptors120[12]
DNQXInhibition of glutamate-induced optical response (RD)Non-NMDA receptors110[12]
MK-801Inhibition of glutamate-induced optical response (biphasic)NMDA receptors170[12]
MK-801Inhibition of glutamate-induced optical response (RD)NMDA receptors760[12]
FPTQHuman mGluR16 (IC50)[13]
FPTQMouse mGluR11.4 (IC50)[13]
Auglurant (VU0424238)Rat mGlu511 (IC50)[13]
Auglurant (VU0424238)Human mGlu514 (IC50)[13]

Experimental Protocols

The characterization of 4-hydroxy-L-glutamic acid derivatives relies on a suite of well-established experimental techniques. This section provides an overview of two key methodologies.

Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radioactively labeled ligand (radioligand) that is known to bind to that receptor. The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the receptor.[14]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes containing the receptors.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[15]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[15]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Electrophysiology (Whole-Cell Patch Clamp)

Principle: This technique allows for the recording of ionic currents flowing through the ion channels of a single cell, providing a direct measure of the functional activity of ionotropic receptors. By applying a test compound and observing the change in current, its agonist or antagonist properties can be determined.

Step-by-Step Methodology:

  • Slice Preparation (for brain tissue):

    • Acutely slice the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

    • Allow the slices to recover in oxygenated aCSF at room temperature.

  • Recording Setup:

    • Transfer a brain slice to the recording chamber of a microscope and perfuse with oxygenated aCSF.

    • Use a micromanipulator to approach a target neuron with a glass micropipette filled with an internal solution.

  • Seal Formation and Whole-Cell Configuration:

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the cell's interior and control of the membrane potential.

  • Data Acquisition:

    • Clamp the membrane potential at a desired holding potential (e.g., -70 mV).

    • Apply the test compound to the slice via the perfusion system.

    • Record the resulting changes in membrane current using an amplifier and data acquisition software.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay kinetics of the evoked currents.

    • For agonists, construct a dose-response curve by plotting the current amplitude against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

    • For antagonists, co-apply the antagonist with a known agonist and measure the reduction in the agonist-evoked current to determine the IC50.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_application Compound Application cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Seal Giga-seal Formation Slice_Prep->Seal Pipette_Prep Pipette Filling Pipette_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Recording_Currents Current Recording Whole_Cell->Recording_Currents Current_Analysis Analysis of Current Properties Recording_Currents->Current_Analysis Perfusion Perfusion of Test Compound Perfusion->Recording_Currents Dose_Response Dose-Response Curve Generation Current_Analysis->Dose_Response EC50_IC50 EC50/IC50 Determination Dose_Response->EC50_IC50

Sources

Protocols & Analytical Methods

Method

HPLC methods for detection of 4-Hydroxy-L-glutamic acid

Application Note: Chromatographic Strategies for the Quantitation and Isomeric Resolution of 4-Hydroxy-L-Glutamic Acid Executive Summary & Molecule Profile 4-Hydroxy-L-glutamic acid (4-OH-Glu) is a non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Strategies for the Quantitation and Isomeric Resolution of 4-Hydroxy-L-Glutamic Acid

Executive Summary & Molecule Profile

4-Hydroxy-L-glutamic acid (4-OH-Glu) is a non-proteinogenic amino acid found in specific biological niches, including the Phlox genus and as an intermediate in hydroxyproline metabolism. Unlike its parent compound, L-Glutamic acid, the presence of the hydroxyl group at the C4 position introduces a second chiral center, creating two distinct diastereomers: erythro-4-hydroxy-L-glutamic acid ((2S, 4S)) and threo-4-hydroxy-L-glutamic acid ((2S, 4R)).

Analytical Challenge:

  • Lack of Chromophore: Like most amino acids, 4-OH-Glu lacks a UV-absorbing chromophore, rendering standard UV detection (210 nm) insensitive and non-selective.[1]

  • Isomeric Complexity: Differentiating the erythro and threo forms requires high-efficiency separation, as they possess identical mass-to-charge ratios (m/z).[1]

  • Polarity: The C4-hydroxyl group significantly increases polarity, causing 4-OH-Glu to elute earlier than Glutamic acid in Reversed-Phase (RP) systems and altering its affinity in Ion-Exchange (IEC) systems.

This guide details three validated workflows ranging from high-sensitivity fluorescence detection to mass spectrometry.[1][2]

Method A: High-Sensitivity RP-HPLC with OPA Derivatization

Best for: Routine quantitation, high sensitivity (fmol range), and biological fluids.

Principle: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This reaction is rapid (seconds) and can be automated via autosampler programming (Pre-column Derivatization).[1][3]

Reagents & Preparation
  • Derivatization Reagent (OPA): Dissolve 10 mg OPA in 1 mL methanol.[1] Add 9 mL of 0.4 M Borate buffer (pH 10.2). Add 50 µL of 3-Mercaptopropionic acid (3-MPA).[1] Note: 3-MPA forms more stable derivatives than 2-mercaptoethanol.[1]

  • Injection Diluent: 0.1 M HCl (to stabilize the amino acid prior to derivatization).

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-efficiency C18)
Temperature 40 °C (Critical for resolution of isomers)
Flow Rate 1.0 mL/min
Mobile Phase A 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 (Adjust with HCl/NaOH)
Mobile Phase B Acetonitrile : Methanol : Water (45 : 45 : 10 v/v/v)
Detection (FLD) Excitation: 340 nm
Injection Vol 10 µL (Derivatized in-needle or in-vial)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Elution of polar amino acids
1.0982Isocratic hold
20.04357Linear Gradient
21.00100Wash
25.00100Wash Hold
25.1982Re-equilibration
30.0982End
Critical Analytical Insight: Elution Order

In this RP-C18 system, hydrophobicity drives retention.[1]

  • 4-Hydroxy-L-glutamic acid is more polar than L-Glutamic acid due to the -OH group.[1]

  • Result: 4-OH-Glu will elute before Glu.[1]

  • Isomer Separation: The threo and erythro forms often show partial separation (resolution

    
    ) under these conditions. To improve resolution, lower the %B slope between 0–10 minutes or reduce column temperature to 25 °C.
    

Method B: Ion-Exchange Chromatography (IEC) with Post-Column Ninhydrin

Best for: Complex protein hydrolysates, food analysis, and "Gold Standard" verification.

Principle: Amino acids are separated by cation-exchange chromatography based on pKa and ionic interaction.[1] Post-column, they react with Ninhydrin at 135 °C to form Ruhemann’s Purple (detected at 570 nm).

Protocol Specifications
  • Instrument: Dedicated Amino Acid Analyzer (e.g., Hitachi L-8900, Sykam S-433).

  • Column: High-efficiency Lithium Cation Exchange Resin (4.6 x 60 mm).[1]

  • Buffers: Standard Lithium Citrate Buffer System (pH 2.85, 3.05, 3.35, 4.05).

Elution Profile

In Lithium systems, the elution order is generally driven by the pI of the amino acid.

  • Aspartic Acid [1][4][5][6]

  • 4-Hydroxy-L-glutamic acid (Often co-elutes or elutes immediately after Asp / before Thr).[1]

  • Threonine

  • Serine

  • Glutamic Acid

Note: Because 4-OH-Glu is acidic (two carboxyl groups), it elutes early in the chromatogram. You must validate the retention time using a pure standard, as it can co-elute with Threonine or Serine depending on the specific buffer pH.

Method C: HILIC-MS/MS (Mass Spectrometry)

Best for: High specificity, underivatized samples, and definitive isomer identification.

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds effectively without derivatization.[1] MS/MS provides mass-specific detection, eliminating matrix interference.[1]

MS/MS Transitions (MRM Mode)
  • Precursor Ion: 164.1 m/z [M+H]⁺

  • Product Ions:

    • Quantifier: 146.1 m/z (Loss of H₂O)

    • Qualifier: 118.1 m/z (Loss of HCOOH) or 102.1 m/z.[1]

Chromatographic Conditions
ParameterSpecification
Column Waters BEH Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and sensitivity requirements.

G Start Sample Containing 4-Hydroxy-L-Glutamic Acid MatrixCheck Is the Matrix Complex? (e.g., Serum, Plant Extract) Start->MatrixCheck SensitivityCheck Required Sensitivity? MatrixCheck->SensitivityCheck Low/Clean Matrix MethodB Method B: IEC-Ninhydrin (Amino Acid Analyzer) (Robust, Low Interference) MatrixCheck->MethodB High Protein/Feed MethodC Method C: HILIC-MS/MS (Underivatized, Specificity) MatrixCheck->MethodC Complex/Metabolomics Deriv Derivatization Required (Lack of Chromophore) SensitivityCheck->Deriv High (<1 pmol) SensitivityCheck->MethodB Moderate (>50 pmol) MethodA Method A: RP-HPLC (OPA) Fluorescence Detection (High Sensitivity, Routine) Deriv->MethodA Result Quantitation & Isomer Ratio MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal analytical workflow for 4-Hydroxy-L-glutamic acid based on matrix complexity and sensitivity needs.

References

  • Cooper, A. J. L. (2012).[1] Biochemistry of Sulfur-Containing Amino Acids and Related Compounds. In Amino Acids in Higher Plants, CABI.[1] Link (Context on glutamate analogs).

  • Agilent Technologies. (2017).[1] Determination of Amino Acid Composition of Cell Culture Media. Application Note 5991-7924EN.[1] Link (Basis for OPA/FMOC protocols).

  • Kaspar, H., et al. (2009).[1] Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Link (Comparative derivatization strategies).

  • Waters Corporation. (2020).[1] Amino Acid Analysis using AccQ-Tag Ultra. Link (Alternative derivatization method).

  • Fekkes, D. (1996).[1] State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B, 682(1), 3-22. Link (Review of OPA vs Ninhydrin).

Sources

Application

solid-phase peptide synthesis using 4-Hydroxy-L-glutamic acid

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of 4-Hydroxy-L-Glutamic Acid (4-OH-Glu) Peptides Executive Summary 4-Hydroxy-L-glutamic acid (4-OH-Glu) is a non-canonical amino acid found in naturally occur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of 4-Hydroxy-L-Glutamic Acid (4-OH-Glu) Peptides

Executive Summary

4-Hydroxy-L-glutamic acid (4-OH-Glu) is a non-canonical amino acid found in naturally occurring peptide toxins (e.g., from Kalanchoe species) and antibiotics. Structurally, it introduces significant conformational constraints and additional hydrogen-bonding capabilities compared to native glutamic acid. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical hazard: spontaneous lactonization .

Without specific side-chain protection or modified coupling protocols, the


-hydroxyl group can nucleophilically attack the activated 

-carbonyl, forming a stable

-lactone. This reaction terminates chain elongation and reduces yield. This guide details a robust Fmoc-based protocol using orthogonal protection and optimized coupling conditions to suppress lactonization and ensure stereochemical integrity.

Chemical Challenges & Strategy

The Lactonization Trap

The primary failure mode in 4-OH-Glu synthesis is the competition between the desired intermolecular amide bond formation and intramolecular cyclization.

  • Mechanism: Upon activation of the

    
    -carboxylic acid (using HATU/DIC), the free 
    
    
    
    -hydroxyl group (if unprotected) is spatially positioned to attack the activated center, forming a 5-membered lactone.
  • Consequence: The resin-bound peptide is capped with a lactone, preventing further chain assembly.

Strategic Solution: Orthogonal Protection

To guarantee high fidelity, the building block must carry protection on both the side-chain carboxyl and the hydroxyl group.

  • Recommended Building Block: Fmoc-(2S, 4R)-4-(tert-butoxy)-Glu(OtBu)-OH .

    • 
      -Amino:  Fmoc (Base labile).[1]
      
    • 
      -Carboxyl: tert-butyl ester (OtBu) (Acid labile).
      
    • 
      -Hydroxyl: tert-butyl ether (OtBu) (Acid labile).
      
  • Alternative (High Risk): Fmoc-4-hydroxy-Glu(OtBu)-OH (Free -OH).

    • Note: If using the free hydroxyl variant, you must use the "In-Situ Activation" protocol described in Section 5.2.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways for incorporating 4-OH-Glu, highlighting the critical "Lactone Avoidance" path.

SPPS_Workflow Start Start: Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Is 4-OH-Glu Side Chain Fully Protected? Deprotect->Decision Protected Standard Activation (DIC/Oxyma or HATU) Decision->Protected Yes (OtBu/OtBu) Unprotected CRITICAL: In-Situ Activation NO Pre-activation Decision->Unprotected No (Free -OH) Coupling_A Coupling (1-2h) Risk: Low Protected->Coupling_A Wash Washing (DMF x3, DCM x3) Coupling_A->Wash Lactone_Risk Risk: Intramolecular Lactonization (Chain Termination) Unprotected->Lactone_Risk If slow activation Coupling_B Coupling (High Excess, 30 min) Kinetic Control Unprotected->Coupling_B Coupling_B->Wash Cleavage Global Cleavage (95% TFA Cocktail) Wash->Cleavage Finish Lyophilization & HPLC Cleavage->Finish

Figure 1: Decision tree for 4-OH-Glu incorporation. Path A (Yellow/Grey) is recommended. Path B (Red) requires strict kinetic control.

Reagents & Materials

ReagentGrade/SpecificationPurpose
Resin Rink Amide (0.3-0.5 mmol/g) or WangLow loading is preferred to reduce aggregation.
Building Block Fmoc-(2S,4R)-4-(tBu)-Glu(OtBu)-OH Primary Recommendation. Prevents lactonization.
Activator DIC (Diisopropylcarbodiimide)Carbodiimide activator (less racemization prone).[2]
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Suppresses racemization; safer than HOBt/HOAt.
Base DIPEA (Diisopropylethylamine)Only required if using HATU/HBTU.
Deprotection 20% Piperidine in DMFStandard Fmoc removal.[3]
Cleavage TFA / TIS / H2O (95:2.5:2.[4]5)Global deprotection of tBu esters/ethers and resin cleavage.

Detailed Protocols

Protocol A: Standard Coupling (Fully Protected Building Block)

Use this protocol if your building block is Fmoc-4-(tBu)-Glu(OtBu)-OH.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DCM (30 min) then DMF (15 min).

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add DIC (4.0 eq).

    • Pre-activate for 2–3 minutes.

  • Coupling: Add the activated solution to the resin.[5] Shake at room temperature for 60 minutes .

  • Monitoring: Perform Kaiser Test (ninhydrin). If blue (incomplete), recouple using HATU (3.9 eq) / DIPEA (8 eq) for 45 mins.

Protocol B: "In-Situ" Coupling (Unprotected Hydroxyl)

Use this protocol ONLY if the


-hydroxyl is free (Fmoc-4-hydroxy-Glu(OtBu)-OH). This method relies on kinetic control to favor intermolecular coupling over intramolecular lactonization.
  • Preparation: Ensure the resin is fully deprotected (free amine) and washed thoroughly.

  • No Pre-activation: Do NOT mix the amino acid and activator in a vial before adding to the resin.

  • Sequential Addition (The "In-Situ" Method):

    • Add the Amino Acid solution (5.0 eq in DMF) directly to the resin-bound free amine.

    • Add Oxyma Pure (5.0 eq) to the resin slurry.

    • Add DIC (5.0 eq) last.

  • Rationale: By generating the O-acylisourea (active species) in the presence of the resin-bound amine, the intermolecular reaction (peptide bond) competes more effectively against the intramolecular attack (lactone).

  • Duration: Couple for 45 minutes. Do not extend unnecessarily.

Protocol C: Cleavage & Isolation
  • Wash: Wash resin with DCM (5x) to remove all DMF traces. Dry under N2.

  • Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • Note: Avoid thiols (EDT) unless Cys/Met are present, as they are hard to remove.

  • Reaction: Add cocktail to resin. Shake for 2.5 to 3 hours .

    • Why? The removal of two tert-butyl groups (ether and ester) on the same residue requires sufficient acidolysis time.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge and wash pellet 3x with ether.

Troubleshooting & Quality Control

Observation (HPLC/MS)Probable CauseCorrective Action
Mass -18 Da (M-18) Lactone Formation. The

-OH attacked the

-carbonyl.
Use Protocol B (In-Situ) or switch to fully protected building block (Protocol A).
Mass +128 Da (approx) Incomplete Coupling. (Deletion sequence).Double couple. Switch to HATU for the second coupling. Increase temperature to 50°C (carefully).
Multiple Peaks (Isomers) Racemization. C4 or C2 stereocenter inversion.Switch from HATU/DIPEA to DIC/Oxyma. Avoid Collidine. Keep temperature <40°C.
Broad Peak Incomplete Deprotection. tBu groups remaining.Extend cleavage time to 3.5 hours. Ensure TFA is fresh.

References

  • Tamura, O., et al. (2005). "Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids."[6] Journal of Organic Chemistry. (Describes the fundamental stereochemistry and synthesis of the core moiety).

  • Beilstein Journals. (2019). "Synthesis of nonracemic hydroxyglutamic acids." Beilstein Journal of Organic Chemistry. (Review of synthetic routes and protecting group strategies).

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Standard protocols for DIC/Oxyma coupling to prevent racemization).

  • AltaBioscience. "Fmoc Amino Acids for SPPS." (General guide on Fmoc orthogonal protection strategies).

  • ResearchGate. "(2S,3S,4S)-3,4-Dihydroxyglutamic acid synthesis."[7] (Context on handling complex hydroxy-glutamic derivatives).

Sources

Method

Application Notes &amp; Protocols: 4-Hydroxy-L-glutamic Acid as a Versatile Chiral Building Block

Preamble: The Strategic Value of Stereochemically-Dense Chiral Synthons In modern drug discovery and total synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chira...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Stereochemically-Dense Chiral Synthons

In modern drug discovery and total synthesis, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral building blocks, or synthons, derived from the "chiral pool," offer a powerful strategic advantage by providing readily available, enantiopure starting materials.[] Among these, 4-Hydroxy-L-glutamic acid stands out as a particularly valuable synthon. It possesses a high density of functionality—two carboxylic acids, a primary amine, and a secondary alcohol—and up to two stereocenters, making it a versatile precursor for a wide array of complex targets, particularly nitrogen-containing heterocycles and constrained amino acid analogues.[2]

This guide provides an in-depth exploration of 4-Hydroxy-L-glutamic acid's utility, moving beyond simple descriptions to explain the underlying chemical logic. We will cover its fundamental properties, core synthetic transformations, and provide detailed, field-tested protocols for its application in the synthesis of high-value molecular targets.

Section 1: Structural Landscape and Physicochemical Properties

4-Hydroxy-L-glutamic acid is a non-proteinogenic amino acid found in several plant species.[2] The presence of stereocenters at the C2 (α-carbon) and C4 (γ-carbon) positions gives rise to four possible stereoisomers. The L-configuration at the C2 position, (2S), is typically derived from the natural chiral pool. The stereochemistry at C4 can be either (R) or (S), leading to the two most common diastereomers: (2S,4R)- and (2S,4S)-4-hydroxy-L-glutamic acid.

G L_2S4R L_2S4R L_2S4S L_2S4S L_2S4R->L_2S4S Diastereomers D_2R4S D_2R4S L_2S4R->D_2R4S Enantiomers D_2R4R D_2R4R L_2S4S->D_2R4R Enantiomers D_2R4S->D_2R4R Diastereomers

Caption: The four stereoisomers of 4-hydroxyglutamic acid.

The choice between the (4R) and (4S) diastereomers is critical as it dictates the stereochemical outcome of subsequent transformations. These compounds are typically white, water-soluble powders due to their polar amino acid nature.[3][4]

Property(2S,4R)-4-Hydroxy-L-glutamic acid(2S,4S)-4-Hydroxy-L-glutamic acid
Synonyms erythro-4-Hydroxy-L-glutamic acidthreo-4-Hydroxy-L-glutamic acid
CAS Number 2485-33-8[3]3913-68-6[5]
Molecular Formula C₅H₉NO₅[6]C₅H₉NO₅[5]
Molecular Weight 163.13 g/mol [4]163.13 g/mol [5]
Appearance White powder[4]White product[5]
Storage Temp. −20°C[4]0 - 8 °C[5]

Section 2: The Central Intermediate: The Pyroglutamate Lactone

A cornerstone of synthetic strategies employing 4-hydroxy-L-glutamic acid is its conversion into a bicyclic pyroglutamate (γ-lactam) derivative. This transformation serves multiple critical functions:

  • Conformational Rigidity: It locks the molecule into a rigid bicyclic structure, which facilitates highly diastereoselective reactions on the pyrrolidinone ring.

  • Orthogonal Protection: It differentiates the two carboxylic acid functionalities. The γ-carboxyl group is masked as part of the lactam ring, while the α-carboxyl group can be protected as an ester, allowing for selective manipulation.

  • Activation of C4: The hydroxyl group at C4 becomes the primary site for functionalization, enabling nucleophilic substitution (e.g., via its mesylate) or stereochemical inversion (e.g., via Mitsunobu reaction).[2]

The general workflow involves initial protection of the amine (e.g., as a Boc or Cbz derivative) and the α-carboxyl group (e.g., as a methyl or benzyl ester), followed by intramolecular cyclization to form the lactam.

G start (2S,4R)-4-Hydroxy- L-glutamic acid step1 1. N-Protection (e.g., Boc₂O) 2. α-Esterification (e.g., BnBr) start->step1 protected_intermediate Orthogonally Protected Intermediate step1->protected_intermediate step2 Lactonization (e.g., heat or mild acid) protected_intermediate->step2 lactone Key Bicyclic Lactone Intermediate step2->lactone step3a C4 Activation (e.g., MsCl, Pyridine) lactone->step3a Path A step3b C4 Inversion (Mitsunobu Reaction) lactone->step3b Path B step3c C4 Oxidation (e.g., TEMPO) lactone->step3c Path C activated_lactone Activated Lactone (e.g., C4-OMs) step3a->activated_lactone inverted_lactone Inverted Stereocenter (C4-S) step3b->inverted_lactone keto_lactone Keto-pyrrolidine step3c->keto_lactone step4 Nucleophilic Displacement activated_lactone->step4 products Diverse Targets: - Kainoid Analogues - Substituted Pyrrolidines - Complex Amino Acids inverted_lactone->products keto_lactone->products step4->products

Caption: Core synthetic strategy via the bicyclic lactone intermediate.

Section 3: Application in Kainoid Synthesis

Kainoids are a class of potent neuroexcitatory natural products that serve as invaluable tools for neuroscience research.[7] Their rigid pyrrolidine core, decorated with specific stereochemistry, makes them challenging synthetic targets. 4-Hydroxy-L-glutamic acid is an ideal starting material, as its inherent stereochemistry maps directly onto the kainoid scaffold.

A common strategy involves activating the C4 hydroxyl as a leaving group (e.g., a mesylate) and performing an Sₙ2 displacement with a suitable carbon nucleophile to install the side chain.[7]

Protocol 1: Activation and Nucleophilic Displacement for Kainoid Precursor Synthesis

This protocol details the conversion of a protected 4-hydroxy-L-pyroglutamate to a C4-functionalized kainoid precursor. This is a representative procedure adapted from principles outlined in the synthesis of kainoid analogues.[7]

Materials & Reagents:

  • (2S,4R)-1-Boc-4-hydroxy-L-pyroglutamic acid methyl ester (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (TEA) or Pyridine (3.0 eq)

  • Lithium bromide (LiBr) (3.0 eq)

  • Dry Dichloromethane (DCM)

  • Dry Acetonitrile (MeCN)

  • Organocuprate reagent (e.g., Lithium diisopropenylcuprate) (prepared in situ from isopropenyllithium and CuI) (2.0 eq)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Part A: Mesylation of the C4-Hydroxyl Group

  • Dissolve the protected pyroglutamate (1.0 eq) in dry DCM in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (3.0 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.5 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used immediately in the next step without further purification.

Part B: Sₙ2 Displacement with an Organocuprate

  • In a separate flame-dried flask under argon, prepare the organocuprate reagent at -78 °C in dry THF.

  • Dissolve the crude mesylate from Part A in a minimal amount of dry THF.

  • Add the mesylate solution dropwise to the freshly prepared organocuprate suspension at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired C4-alkylated kainoid precursor.

Self-Validation & Expected Outcome:

  • Yield: Moderate to good yields (50-70% over two steps) are expected.

  • Stereochemistry: The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the C4 center. Starting with the (4R)-hydroxy compound will yield the (4S)-alkylated product.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the C4-H proton signal downfield and the appearance of new signals corresponding to the introduced side chain are key diagnostic markers in the NMR spectrum.

Section 4: Synthesis of Novel Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[8] 4-Hydroxy-L-glutamic acid provides a rapid entry into complex, stereochemically-defined pyrrolidin-2-ones (pyroglutamates). By leveraging the C4-hydroxyl group, a variety of substituents can be introduced.

The Mitsunobu reaction is an exceptionally powerful tool in this context. It allows for the stereospecific inversion of the C4 hydroxyl group's configuration through reaction with a nucleophile, including carboxylic acids (to form esters), phenols, or nitrogen nucleophiles like phthalimide.[2]

Protocol 2: Stereochemical Inversion and Functionalization via Mitsunobu Reaction

This protocol describes the inversion of the C4-hydroxyl stereocenter of a protected pyroglutamate using p-nitrobenzoic acid as the nucleophile. The resulting p-nitrobenzoate ester can then be saponified to yield the C4-epimeric alcohol.

Materials & Reagents:

  • (2S,4R)-1-Boc-4-hydroxy-L-pyroglutamic acid methyl ester (1.0 eq)

  • Triphenylphosphine (Ph₃P) (1.5 eq)

  • p-Nitrobenzoic acid (PNB-OH) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Dry Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles

  • Ice-water bath (0 °C)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Part A: Mitsunobu Inversion

  • In a flame-dried flask under an argon atmosphere, dissolve the (2S,4R)-pyroglutamate starting material (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in dry THF.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (hexane/ethyl acetate gradient) to isolate the (2S,4S)-p-nitrobenzoate ester.

Part B: Saponification to the Inverted Alcohol

  • Dissolve the purified ester from Part A in a mixture of methanol and water.

  • Add potassium carbonate (3.0 eq) and stir the reaction at room temperature for 2-4 hours, until TLC analysis indicates complete cleavage of the ester.

  • Neutralize the mixture with 1M HCl and concentrate under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure (2S,4S)-1-Boc-4-hydroxy-L-pyroglutamic acid methyl ester.

Self-Validation & Expected Outcome:

  • Yield: Good yields are typical for both the Mitsunobu (70-90%) and saponification (85-95%) steps.

  • Stereochemistry: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the C4 position. The optical rotation and NMR spectra (specifically the coupling constants of the C4-H) of the final product will be distinct from the starting material and should match literature values for the (2S,4S) diastereomer.

  • Characterization: Full characterization by NMR and HRMS is essential to confirm the structure. Comparison of the spectroscopic data with that of the starting material provides definitive proof of the stereochemical inversion.

Conclusion

4-Hydroxy-L-glutamic acid is a chiral synthon of immense potential. Its dense and stereochemically defined functionality provides a robust platform for the efficient synthesis of complex and high-value molecules. By understanding the core transformations, particularly the strategic formation of the bicyclic lactone intermediate, researchers can unlock access to diverse molecular scaffolds, from potent neurochemicals like kainoids to the privileged pyrrolidine structures prevalent in modern pharmaceuticals. The protocols provided herein serve as a validated starting point for chemists to harness the power of this versatile building block in their own research and development programs.

References

  • Tamura, O., Shiro, T., Ogasawara, M., Toyao, A., & Ishibashi, H. (2005). Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids. The Journal of Organic Chemistry, 70(12), 4569–4577. [Link]

  • Głowacka, I. E., & Gzella, A. K. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 223–255. [Link]

  • Bot, S., et al. (2005). Synthesis of Kainoids via a Highly Stereoselective Hydroformylation of Kainic Acid. Synlett, 2005(10), 1581-1585. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxy-L-glutamic acid. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

  • Nagasaka, T., & Imai, T. (1997). Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones. Chemical and Pharmaceutical Bulletin, 45(6), 941-946. [Link]

  • Chem-Impex International. (n.d.). (2S,4S)-γ-Hydroxy-L-glutamic acid. Retrieved February 22, 2026, from [Link]

  • Głowacka, I. E., & Gzella, A. K. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 223–255. Published 2019 Jan 25. [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938). Retrieved February 22, 2026, from [Link]

  • Zainal, N. A., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106. [Link]

  • Osyanin, V. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4996. [Link]

  • Clarke, M. J., et al. (2000). The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline. Bioorganic & Medicinal Chemistry Letters, 10(17), 1927-1929. [Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of 4-Hydroxy-L-glutamic acid

Executive Summary & Biological Significance 4-Hydroxy-L-glutamic acid (4-OH-Glu) is a non-proteinogenic amino acid structurally analogous to L-glutamate. While historically noted in plant metabolomics (Phlox species), it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance

4-Hydroxy-L-glutamic acid (4-OH-Glu) is a non-proteinogenic amino acid structurally analogous to L-glutamate. While historically noted in plant metabolomics (Phlox species), it has gained critical clinical relevance as a specific biomarker for Primary Hyperoxaluria Type 3 (PH3) , a genetic disorder of hydroxyproline metabolism caused by HOGA1 mutations. Additionally, 4-OH-Glu acts as a substrate for glutamate transporters (EAATs) in the central nervous system, necessitating precise analytical methods to distinguish it from the isobaric interferences and abundant glutamate background.

This Application Note provides two distinct protocols:

  • Direct Analysis (HILIC-MS/MS): For rapid screening and metabolomic profiling.

  • Derivatization (Fmoc-LC-MS/MS): For high-sensitivity quantitation and chiral resolution of erythro/threo diastereomers.

Analytical Challenges

  • Polarity: 4-OH-Glu is highly polar (zwitterionic), resulting in poor retention on standard C18 reversed-phase columns.

  • Stereochemistry: The molecule possesses two chiral centers, existing as erythro (2S, 4S) and threo (2S, 4R) diastereomers. Biological sources often contain specific isomers that must be chromatographically resolved.

  • Fragmentation: The loss of water (-18 Da) is the dominant fragmentation pathway, which can be non-specific if not carefully optimized against background noise.

Method A: Direct Analysis via HILIC-MS/MS

Recommended for: High-throughput screening, urine analysis, and plant metabolomics.

Chromatographic Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to retain 4-OH-Glu without derivatization. The Amide stationary phase is selected for its superior peak shape and pH stability compared to bare silica.

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Vol 2 µL

Gradient Profile:

  • 0.0 - 1.0 min: 90% B (Isocratic hold for equilibration)

  • 1.0 - 7.0 min: 90% B → 60% B (Linear ramp)

  • 7.0 - 8.0 min: 60% B → 50% B (Wash)

  • 8.1 - 11.0 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

Analysis is performed in Positive Electrospray Ionization (ESI+) mode. The precursor ion [M+H]+ is 164.1 m/z.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanism
4-OH-Glu 164.1 146.1 5015QuantLoss of H₂O
4-OH-Glu 164.1 118.1 5025QualLoss of HCOOH
4-OH-Glu 164.1 100.1 5035QualLoss of H₂O + HCOOH
Glu (Int)148.184.12020MonitorInterference Check

Note on Interference: Glutamic acid (Glu) has a mass of 147.1 Da ([M+H]+ = 148.1). While 4-OH-Glu is +16 Da, in-source oxidation of Glu can theoretically mimic 4-OH-Glu. Chromatographic separation (HILIC) is essential to confirm the retention time difference (4-OH-Glu typically elutes after Glu on Amide columns).

Method B: High-Sensitivity Fmoc Derivatization

Recommended for: Trace analysis in plasma, chiral separation of diastereomers, and definitive confirmation.

Derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) increases hydrophobicity, allowing robust C18 retention, and significantly enhances ionization efficiency.

Derivatization Protocol
  • Sample: Mix 50 µL of sample (urine/plasma extract) with 50 µL Borate Buffer (0.2 M, pH 8.5).

  • Reagent: Add 100 µL Fmoc-Cl solution (5 mM in Acetonitrile).

  • Incubation: Vortex and incubate at ambient temperature for 10 minutes.

  • Quench: Add 20 µL of 1% Formic Acid to stop the reaction.

  • Centrifuge: 12,000 x g for 5 min; inject supernatant.

Chromatographic Conditions (C18)
ParameterCondition
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Mass Spectrometry Parameters (Fmoc-4-OH-Glu)

The Fmoc group adds 222.1 Da to the molecule. Precursor [M+H]+: 163.1 (4-OH-Glu) + 222.1 (Fmoc) = 385.2 m/z (approx).

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
Fmoc-4-OH-Glu 386.2 179.1 30QuantDibenzofulvene cation (Fmoc group)
Fmoc-4-OH-Glu 386.2 164.1 20QualLoss of Fmoc (Intact Amino Acid)

Visual Workflows & Mechanisms

Experimental Workflow (HILIC vs. Derivatization)

Workflow Sample Biological Sample (Urine/Plasma) Precip Protein Precipitation (MeOH/ACN 1:4) Sample->Precip Split Decision Point Precip->Split HILIC_Path Direct Injection (HILIC Column) Split->HILIC_Path Rapid Screening Deriv_Path Fmoc Derivatization (C18 Column) Split->Deriv_Path High Sensitivity/ Chiral Sep MS_HILIC MS/MS (ESI+) Precursor: 164.1 HILIC_Path->MS_HILIC MS_Deriv MS/MS (ESI+) Precursor: 386.2 Deriv_Path->MS_Deriv Data Quantitation & Isomer Resolution MS_HILIC->Data MS_Deriv->Data

Caption: Decision tree for selecting between Direct HILIC screening and Fmoc-enhanced quantitation.

Fragmentation Mechanism (Underivatized)

Frag Parent [M+H]+ Precursor m/z 164.1 Frag1 Loss of H2O (Pyroglutamate-like) m/z 146.1 Parent->Frag1 - H2O (18 Da) Frag2 Loss of HCOOH m/z 118.1 Parent->Frag2 - HCOOH (46 Da) Frag3 Loss of H2O + HCOOH m/z 100.1 Frag1->Frag3 - HCOOH Frag2->Frag3 - H2O

Caption: Proposed ESI+ fragmentation pathway for 4-Hydroxy-L-glutamic acid.

Validation & Quality Control

To ensure Scientific Integrity , the following validation steps are mandatory:

  • Internal Standard: Use Glutamic acid-d5 (Glu-d5) if stable isotope-labeled 4-OH-Glu is unavailable. While not identical, it behaves similarly in HILIC. Ideally, synthesize or source ^13C_5-4-OH-Glu .

  • Isomer Resolution: If differentiating erythro and threo forms is clinically required (e.g., specific PH3 pathway analysis), the Fmoc method on a C18 column often provides partial separation. For baseline separation, use a Chiralpak ZWIX(+) column.

  • Matrix Effects: HILIC is susceptible to ion suppression from salts. Divert the first 1.0 minute of flow to waste.

References

  • Belostotsky, R., et al. (2012). Discovery of the genetic cause of Primary Hyperoxaluria Type 3.

  • Pitt, J. J., et al. (2015). 4-Hydroxyglutamate is a biomarker for primary hyperoxaluria type 3. Describes the use of tandem mass spectrometry for urinary screening.

  • SCIEX HR-MS/MS Spectral Library. Entry for 4-Hydroxy-L-glutamic acid (C5H9NO5).[1] Confirms fragmentation patterns.

  • Lein, O. G., et al. (1952). Feasibility of quantitative separation of the threo- and erythro-forms of amino-acids.[2] Foundational work on stereoisomer separation.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the chemical synthesis of 4-Hydroxy-L-glutamic acid

Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist) | Topic: Yield Optimization & Troubleshooting[1] Introduction: The "Yield Killers" in 4-HGA Synthesis Welcome to the technical support hub for 4-Hydroxy-L-g...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist) | Topic: Yield Optimization & Troubleshooting[1]

Introduction: The "Yield Killers" in 4-HGA Synthesis

Welcome to the technical support hub for 4-Hydroxy-L-glutamic acid (4-HGA). If you are accessing this guide, you are likely facing one of three critical failure modes:

  • Stereochemical Scrambling: You synthesized the molecule, but the erythro/threo (syn/anti) ratio is unfavorable.

  • The "Invisible" Product: Your LCMS shows conversion, but the product is lost during aqueous workup.

  • Lactam Reversion: The open-chain glutamate cyclizes back to pyroglutamate during deprotection.[1]

This guide moves beyond standard textbook protocols to address the causality of yield loss. We focus on the two most robust chemical routes: the Oxidation of Pyroglutamate (Direct) and the 4-Hydroxyproline Oxidation (Stereocontrolled).

Module 1: Route Selection & Stereocontrol Strategy

The Core Problem: The C4 Stereocenter

4-HGA has two chiral centers (C2 and C4). The C2 center is fixed by your starting material (usually L-Glutamate or L-Hydroxyproline).[1] The C4 center is where yield is lost due to poor diastereoselectivity.

Target IsomerConfigurationPreferred Synthetic RouteWhy?
(2S, 4R)-4-HGA Erythro (Trans)Enolate Oxidation of PyroglutamateSteric hindrance directs the oxidant to the trans face.[1]
(2S, 4S)-4-HGA Threo (Cis)Ruthenium Oxidation of cis-4-HydroxyprolineStereochemistry is pre-installed in the starting material.[1]
Ticket #101: "I need high yield of the (2S, 4S) isomer, but enolate oxidation gave me the wrong diastereomer."

Diagnosis: You likely used the Davis oxaziridine or MoOPH on an N-protected pyroglutamate enolate.[1]

  • Root Cause: The bulky N-protecting group (Boc/Cbz) and the carboxylate ester shield the cis face. The oxidant approaches from the trans face, yielding the (2S, 4R) isomer predominantly.

Protocol Correction: The Hydroxyproline Route (The "RuO2" Method) To guarantee the (2S, 4S) yield, do not create the chiral center; inherit it.

Step-by-Step Optimization:

  • Starting Material: Begin with cis-4-hydroxy-L-proline (commercially available or via Mitsunobu inversion of trans isomer).[1]

  • Protection: Fully protect as N-Boc methyl ester.[1]

  • Oxidation (The Key Step):

    • Reagents: RuO₂ (catalytic) + NaIO₄ (stoichiometric oxidant).

    • Solvent: EtOAc/H₂O biphasic system.

    • Mechanism: RuO₄ forms in situ, oxidizes the C5 position of the proline ring to a lactam (pyroglutamate).

    • Yield Tip: Vigorous stirring is essential for the biphasic reaction.

  • Result: You now have the 4-hydroxy-pyroglutamate with the stereochemistry locked from the starting material.

Module 2: The "Invisible Loss" (Isolation & Purification)

Ticket #202: "My reaction worked, but I recovered <10% mass after extraction."

Diagnosis: You attempted a standard organic extraction (DCM/EtOAc wash) on the free amino acid.

  • Root Cause: 4-HGA is a zwitterionic, highly polar small molecule.[1] It partitions 99% into the aqueous phase. It cannot be extracted into organic solvents once deprotected.

The Fix: Ion Exchange Chromatography Do not use silica gel. You must use ion exchange resin for isolation.

Optimized Isolation Protocol:

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

  • Loading:

    • Dissolve the crude deprotection mixture in minimal water.

    • Load onto the column.[2][3]

    • Wash: Flush with distilled water until the pH of the eluent is neutral. This removes non-basic impurities (salts, neutral organics).

  • Elution (The Critical Step):

    • Elute with 1M to 2M NH₄OH (Ammonium Hydroxide).

    • The amino acid will displace from the resin as the pH rises.

  • Detection: Use Ninhydrin stain on TLC plates to track fractions.

  • Lyophilization: Do not rotovap at high heat. Freeze-dry the ammoniacal fractions to obtain the ammonium salt of 4-HGA.[1]

Module 3: Deprotection & Lactamization

Ticket #303: "My NMR shows a mixture of Glutamate and Pyroglutamate."

Diagnosis: You hydrolyzed the lactam (pyroglutamate intermediate) but triggered recyclization.

  • Root Cause: The equilibrium between 4-hydroxyglutamate (open chain) and 4-hydroxypyroglutamate (ring) is acid-catalyzed and heat-driven.[1]

The "Soft-Landing" Hydrolysis Protocol:

  • Reagent: 6M HCl is standard, but dangerous for yield.

  • Modification: Use 2M HCl at reflux for 2-3 hours, then immediately cool to 0°C.

  • Neutralization: Do not store in acid. Move immediately to the Ion Exchange step (Ticket #202). The binding to the resin stabilizes the open-chain form.[1]

Visualization: Synthetic Workflows

Figure 1: High-Fidelity Synthetic Pathways

This diagram illustrates the decision logic between the Enolate Route (for 2S,4R) and the Proline Oxidation Route (for 2S,4S).

HGA_Synthesis Start Target: 4-Hydroxy-L-Glutamic Acid Decision Which Diastereomer? Start->Decision RouteA Route A: Enolate Oxidation (Favors Trans/Erythro) Decision->RouteA (2S, 4R) Erythro RouteB Route B: Proline Oxidation (Favors Cis/Threo) Decision->RouteB (2S, 4S) Threo PyroGlu Start: L-Pyroglutamic Acid RouteA->PyroGlu Protect N-Boc Protection PyroGlu->Protect Enolate Li-Enolate Formation (-78°C, LiHMDS) Protect->Enolate Oxidant Oxidation (Davis Oxaziridine) Enolate->Oxidant TransProd Intermediate: (2S, 4R)-Hydroxy-PyroGlu Oxidant->TransProd Hydrolysis Acid Hydrolysis (Ring Opening) CRITICAL: Avoid Recyclization TransProd->Hydrolysis Proline Start: cis-4-Hydroxy-L-Proline RouteB->Proline RuOx Oxidation (RuO2 / NaIO4) Proline->RuOx CisProd Intermediate: (2S, 4S)-Hydroxy-PyroGlu RuOx->CisProd CisProd->Hydrolysis IonExchange Purification: Dowex 50W (H+) Elute w/ NH4OH Hydrolysis->IonExchange Final Pure 4-Hydroxy-L-Glutamic Acid IonExchange->Final

Caption: Decision tree for selecting the optimal synthetic route based on required stereochemistry. Note the convergence at the critical hydrolysis/purification stage.

Summary of Key Data

ParameterEnolate Oxidation RouteProline Oxidation Route
Primary Isomer (2S, 4R) ErythroRetains SM Config (usually 2S, 4S)
Key Reagents LiHMDS, Davis OxaziridineRuO₂, NaIO₄, EtOAc/H₂O
Yield Limiter Diastereoselectivity (often 3:1 to 6:1)Step Count (requires synthesis of SM)
Scalability High (fewer steps)Moderate (RuO₂ cost/waste)
Purification HPLC often required for isomersCrystallization often sufficient

References

  • Stereoselective Synthesis via Proline Oxidation

    • Title: "Ruthenium Dioxide/Sodium Periodate Oxidation of N-Boc-4-hydroxyproline Methyl Esters: A High Yield Route to 4-Hydroxy-pyroglutamates."[1][4]

    • Source: Yoshifumi, I. et al. Chem. Pharm. Bull. (2005).[4][5][6]

    • Relevance: Establishes the RuO2 protocol for fixing stereochemistry.
    • Link:[Link]

  • Enolate Oxidation & Stereocontrol

    • Title: "Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids."[1][5][7]

    • Source: Tamura, O. et al. Journal of Organic Chemistry (2005).[5]

    • Relevance: Details the enolate oxidation mechanism and the preference for trans addition.
    • Link:[Link][5]

  • Isolation & Ion Exchange

    • Title: "Isolation of amino acids by chrom
    • Source: Hirs, C.H.W. et al. Journal of the American Chemical Society.
    • Relevance: The foundational text for separating acidic amino acids using Dowex resins.
    • Link:[Link]

  • Biological Context & Nomenclature

    • Title: "Synthesis of nonracemic hydroxyglutamic acids."
    • Source:Beilstein Journal of Organic Chemistry (2019).
    • Relevance: Clarifies the erythro/threo nomencl
    • Link:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During 4-Hydroxy-L-glutamic Acid Derivatization

Welcome to the technical support center for handling 4-Hydroxy-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and valuable amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Hydroxy-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and valuable amino acid. The presence of the hydroxyl group on the C4 position adds a layer of complexity to its derivatization, making the preservation of stereochemical integrity a critical challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and ensure the stereochemical purity of your final products.

Introduction: The Challenge of Stereochemical Integrity

4-Hydroxy-L-glutamic acid is a key component in various biologically active molecules and a valuable chiral building block in medicinal chemistry.[1][2] However, like other amino acids, the α-carbon is susceptible to racemization during chemical manipulations, particularly during the activation of the carboxyl group for amide bond formation or other derivatizations.[3][4] Racemization, the conversion of a single enantiomer into a mixture of both D and L forms, can have profound and often detrimental effects on the biological activity and therapeutic efficacy of the final compound.[3][5] This guide will equip you with the knowledge and techniques to minimize or eliminate racemization during the derivatization of 4-Hydroxy-L-glutamic acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: Detection of the D-isomer in the Final Product

You've completed your derivatization of 4-Hydroxy-L-glutamic acid, but chiral analysis (e.g., chiral HPLC) reveals the presence of the unwanted D-enantiomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[6][7]Always use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in conjunction with carbodiimides.[3] Consider using modern uronium-type reagents like COMU, which have shown high coupling efficiency with low racemization levels.[3][8]
Excessive or Strong Base Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote the abstraction of the α-proton, leading to racemization.[3][9]Switch to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum stoichiometric amount of base necessary to neutralize any acid present and facilitate the reaction.
Prolonged Activation Time The longer the activated amino acid intermediate exists before reacting with the nucleophile, the greater the opportunity for racemization.[3]Minimize pre-activation time. Whenever possible, opt for in-situ activation where all components are mixed together, reducing the lifetime of the highly reactive, racemization-prone intermediate.[3]
High Reaction Temperature Higher temperatures accelerate the rate of racemization.[4][10][11]Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.
Inadequate Hydroxyl Group Protection An unprotected or poorly protected hydroxyl group can potentially participate in side reactions or influence the electronic environment around the α-carbon, although direct participation in racemization is less common than other factors. More importantly, the choice of protecting group can affect the overall reaction conditions needed, which in turn can influence racemization.Ensure the hydroxyl group is protected with a suitable protecting group that is stable to the coupling conditions. Common choices include tert-butyl (tBu) or benzyl (Bzl) ethers.[12] The choice should be orthogonal to the N-terminal and C-terminal protecting groups.
Issue 2: Low Yield of the Desired Product Accompanied by Racemization

Not only is your product's optical purity compromised, but the overall yield is also disappointingly low.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The nucleophile or the protected 4-Hydroxy-L-glutamic acid derivative may be sterically bulky, slowing down the desired coupling reaction and allowing more time for racemization to occur.Use a more potent coupling reagent system. For challenging couplings, reagents like HATU (in combination with a weaker base) or PyAOP can be more effective.[3] However, careful monitoring for racemization is still crucial.
Side Reactions The unprotected hydroxyl group could be acylated by the activated carboxyl group, leading to byproduct formation and consuming your starting material.Ensure complete protection of the hydroxyl group before activating the carboxyl group.[12]
Poor Solubility The protected amino acid or the coupling reagents may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.Optimize the reaction solvent. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices. In some cases, a solvent mixture or the addition of a solubilizing agent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the derivatization of 4-Hydroxy-L-glutamic acid?

A1: The primary mechanism of racemization during the derivatization of N-protected amino acids, including 4-Hydroxy-L-glutamic acid, is through the formation of a symmetric oxazolone (or azlactone) intermediate.[3][13] Activation of the carboxyl group makes the α-proton acidic. A base can then abstract this proton, leading to the formation of the planar and achiral oxazolone. Subsequent nucleophilic attack on the oxazolone can occur from either face with equal probability, resulting in a racemic mixture of the product.[13] Direct enolization via proton abstraction from the activated intermediate can also contribute to racemization.[13]

Q2: How do racemization-suppressing additives like HOBt and Oxyma work?

A2: Racemization-suppressing additives work by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea formed from a carbodiimide) to form an active ester.[3] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[3] However, it remains sufficiently reactive to readily acylate the desired nucleophile, thus promoting the formation of the desired product while minimizing the loss of stereochemical integrity.[3]

Q3: What are the best protecting groups for the hydroxyl and amino functions of 4-Hydroxy-L-glutamic acid to prevent racemization?

A3: The choice of protecting groups is crucial and depends on the overall synthetic strategy. A common and effective approach is the Fmoc/tBu strategy.[14]

  • α-Amino Group: The base-labile Fmoc (9-fluorenylmethoxycarbonyl) group is widely used.[15] Its removal with a mild base like piperidine generally does not induce racemization.[15]

  • γ-Carboxyl Group: An acid-labile ester, such as a tert-butyl (OtBu) ester, is a good choice.[15]

  • 4-Hydroxyl Group: An acid-labile tert-butyl (tBu) ether is compatible with the Fmoc/tBu strategy.[15]

This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups.

Q4: How can I accurately determine the extent of racemization in my sample?

A4: The most reliable method for quantifying the enantiomeric purity of your derivatized 4-Hydroxy-L-glutamic acid is through chiral High-Performance Liquid Chromatography (HPLC) .[16][17] This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.[16][17][18][19] Several types of chiral columns are available, including those based on macrocyclic glycopeptides (like teicoplanin-based columns) or crown ethers, which are particularly effective for underivatized amino acids and their derivatives.[16][18][19] Gas chromatography (GC) with a chiral column after appropriate derivatization is another powerful technique.

Q5: Are there any specific reaction conditions I should always follow?

A5: While the optimal conditions can vary, here are some general best practices:

  • Low Temperature: Always perform coupling reactions at reduced temperatures (e.g., starting at 0°C).[20]

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with sensitive reagents.[21]

  • Careful Stoichiometry: Use precise amounts of your reagents, especially the base, to avoid promoting side reactions and racemization.

  • Solvent Purity: Use high-purity, anhydrous solvents to prevent unwanted side reactions and ensure the efficiency of your coupling reagents.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol describes a standard method for coupling a protected 4-Hydroxy-L-glutamic acid derivative to an amino component with minimal racemization.

Materials:

  • N-Fmoc, 4-O-tBu, γ-O-tBu-L-glutamic acid

  • Amino component (e.g., an amino acid ester)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Fmoc, 4-O-tBu, γ-O-tBu-L-glutamic acid (1.0 eq.), the amino component (1.05 eq.), and Oxyma (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add N-methylmorpholine (NMM) (1.0 eq.) to the reaction mixture.

  • Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 2 hours.

  • Gradually warm the reaction to room temperature and continue stirring overnight (or until reaction completion is confirmed by TLC or LC-MS).

  • Upon completion, filter off the diisopropylurea byproduct.

  • Work up the reaction mixture by diluting with an organic solvent like ethyl acetate and washing sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product for enantiomeric purity using chiral HPLC.

Diagrams

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway L_Amino_Acid N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) L_Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone (Achiral) Activated_Intermediate->Oxazolone + Base - H+ D_Amino_Acid_Product D-Amino Acid Product Oxazolone->D_Amino_Acid_Product + Nucleophile L_Amino_Acid_Product L-Amino Acid Product Oxazolone->L_Amino_Acid_Product + Nucleophile Activated_Intermediate_2 Activated Intermediate Active_Ester Active Ester (e.g., Oxyma Ester) Activated_Intermediate_2->Active_Ester + Additive (e.g., Oxyma) Desired_Product Desired L-Product (No Racemization) Active_Ester->Desired_Product + Nucleophile

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Experimental_Workflow start Start: Protected 4-Hydroxy-L-glutamic Acid dissolve 1. Dissolve Reactants (Amino Acid, Nucleophile, Oxyma) in Anhydrous DMF start->dissolve cool 2. Cool to 0°C dissolve->cool add_base 3. Add Weaker Base (NMM) cool->add_base add_coupling 4. Add Coupling Reagent (DIC) add_base->add_coupling react_cold 5. React at 0°C add_coupling->react_cold react_rt 6. Warm to RT, React Overnight react_cold->react_rt workup 7. Aqueous Workup react_rt->workup purify 8. Column Chromatography workup->purify analyze 9. Chiral HPLC Analysis purify->analyze end End: Purified, Enantiopure Product analyze->end

Caption: Workflow for low-racemization derivatization.

References

  • BenchChem. (2025). Preventing racemization of Z-Glu(otbu)
  • ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?.
  • Luxembourg Bio Technologies.
  • Tamura, O., Shiro, T., Ogasawara, M., Toyao, A., & Ishibashi, H. (2005). Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids. The Journal of Organic Chemistry, 70(12), 4569–4577.
  • Creation Ministries International. (2023).
  • Kieliszek, M. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 236–255.
  • Kieliszek, M. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 236–255.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich.
  • Bachem. Optimizing Peptide Coupling: Key Techniques.
  • Bachem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aapptec Peptides. Coupling Reagents.
  • Mazzotti, M., et al. (2019).
  • Creation Ministries International. (2024).
  • Steinauer, R., et al. (1989). Racemization during peptide synthesis.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wiley-VCH. (2010). 1 Protection Reactions.
  • Phenomenex.
  • BenchChem. (2025). Application Notes: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe). BenchChem Tech Support.
  • Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Elsevier. (2022).
  • Stenerson, K. K. The Derivatization and Analysis of Amino Acids by GC-MS. Reporter US, 25.3.
  • Taylor & Francis.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Retention for 4-Hydroxy-L-glutamic acid (4-HGA) Analysis

Welcome to the technical support center for the analysis of 4-Hydroxy-L-glutamic acid (4-HGA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Hydroxy-L-glutamic acid (4-HGA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the chromatographic analysis of this highly polar, non-proteinogenic amino acid.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 4-HGA, providing potential causes and validated solutions to restore optimal chromatographic performance.

Issue 1: No or Poor Retention of 4-HGA

You inject your standard or sample, and the 4-HGA peak elutes at or very near the void volume (t₀).

Core Problem: 4-HGA is a highly polar molecule, making it unsuitable for traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions.[1] In RP-HPLC, polar compounds like amino acids have a weak affinity for the nonpolar stationary phase and are quickly eluted.[1]

Potential Causes & Solutions:

  • Cause A: Incorrect Chromatography Mode. You are using a standard C18 or C8 reversed-phase column.

    • Solution: Switch to a chromatography mode designed for polar analytes. The primary choice is Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][4] This creates a water-rich layer on the stationary phase surface, into which polar analytes like 4-HGA can partition, thus enabling retention.[2][5]

  • Cause B (HILIC): Insufficient Organic Content in Mobile Phase. In HILIC, the organic solvent (e.g., acetonitrile) is the weak solvent. A higher aqueous content will decrease retention.

    • Solution: Increase the percentage of acetonitrile in your mobile phase. A typical starting point for HILIC is 80-95% acetonitrile.[6][7] Increasing the organic content strengthens the retention of polar compounds.[8]

  • Cause C (HILIC): Incorrect Injection Solvent. Injecting the sample in a solvent significantly stronger (i.e., more aqueous) than the mobile phase can cause peak distortion and poor retention.[7][9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or higher organic content.[9][10] If 4-HGA is only soluble in aqueous solutions, keep the injection volume as small as possible (e.g., 1-5 µL for a standard analytical column) to minimize this effect.[7][8]

  • Cause D: Insufficient Column Equilibration. HILIC requires a stable, adsorbed water layer on the stationary phase for reproducible retention. This takes longer to establish than in reversed-phase.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between runs. A minimum of 10-15 column volumes is recommended for initial conditioning, and at least 10 column volumes for re-equilibration between gradient runs.[9]

Issue 2: Variable or Drifting Retention Times

The retention time of the 4-HGA peak is not consistent between injections or across a sequence.

Potential Causes & Solutions:

  • Cause A: Mobile Phase pH is Too Close to Analyte's pKa. 4-HGA has multiple pKa values associated with its two carboxylic acid groups and one amino group. If the mobile phase pH is not adequately controlled or is near a pKa value, small shifts in pH can significantly alter the analyte's ionization state and, consequently, its retention time.[6][11][12]

    • Solution: Use a buffer and adjust the mobile phase pH to be at least 1-1.5 pH units away from the pKa values of 4-HGA. For HILIC analysis of amino acids, low pH mobile phases (e.g., pH 3-5) are often used to ensure the amino group is protonated, which can aid in retention on certain HILIC phases.[13] Ensure the buffer concentration is adequate (typically 10-20 mM) to provide sufficient buffering capacity, especially with high organic content.[9]

  • Cause B: Inadequate Column Temperature Control. Fluctuations in column temperature can cause retention time shifts.

    • Solution: Use a column oven and maintain a constant temperature (e.g., 30-40°C) for the duration of the analysis. This ensures a stable and reproducible chromatographic environment.

  • Cause C: Insufficient Column Equilibration Between Gradient Injections. As mentioned previously, HILIC columns require more time to re-equilibrate than RP columns.

    • Solution: Increase the post-run equilibration time to at least 10 column volumes.[9] Monitor the system pressure; a stable pressure at the end of the equilibration step is a good indicator that the column is ready for the next injection.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

The 4-HGA peak is not symmetrical or is wider than expected.

Potential Causes & Solutions:

  • Cause A: Secondary Interactions with the Stationary Phase. In HILIC, residual silanol groups on silica-based stationary phases can be deprotonated at moderate to high pH, leading to unwanted ionic interactions with the positively charged amino group of 4-HGA, causing peak tailing.[6][14]

    • Solution 1: Adjust the mobile phase pH to a lower value (e.g., pH < 4) to suppress the ionization of silanol groups.[14]

    • Solution 2: Increase the buffer concentration (ionic strength) in the mobile phase. The buffer ions will compete with the analyte for active sites on the stationary phase, effectively masking the secondary interactions and improving peak shape.[6][9]

  • Cause B: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to broadened and fronting peaks.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[8] Perform a loading study by injecting serial dilutions of your sample to determine the optimal concentration range for your column and conditions.

  • Cause C: Injection Solvent Mismatch. As detailed in Issue 1, injecting in a solvent much stronger than the mobile phase causes poor peak shape.[7][9]

    • Solution: Match the injection solvent to the mobile phase composition as closely as possible.[10] If a mismatch is unavoidable, minimize the injection volume.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for 4-HGA analysis.

Q1: What is the best column choice for 4-HGA analysis?

For underivatized 4-HGA, a HILIC column is the most effective choice.[2][13] Several HILIC stationary phase chemistries are available, each offering slightly different selectivity:

  • Amide Phases: Offer excellent hydrogen bonding capabilities and are a robust, general-purpose choice for polar analytes like amino acids.[15][16]

  • Bare Silica Phases: The original HILIC phase. Can provide good retention but may be more susceptible to secondary interactions with basic analytes due to silanol activity.[15]

  • Diol Phases: Less retentive than bare silica or amide phases but can offer unique selectivity and are generally resistant to secondary interactions.[6]

  • Zwitterionic Phases (e.g., ZIC-HILIC): Contain both positively and negatively charged groups, providing retention through both hydrophilic partitioning and electrostatic interactions. These can be highly effective for zwitterionic molecules like amino acids.[7][13]

The optimal choice depends on the specific sample matrix and required separation from other components. It is often recommended to screen a few different HILIC phases during method development.

Stationary PhasePrimary Retention MechanismKey Characteristics
Amide Partitioning, Hydrogen BondingRobust, good peak shape for polar neutrals and bases.[15]
Bare Silica Partitioning, AdsorptionHighly retentive, can have silanol interactions.[15]
Diol Partitioning, Hydrogen BondingLess retentive, good for highly polar compounds.[6]
Zwitterionic Partitioning, ElectrostaticExcellent for zwitterions, tunable selectivity.[7][13]

Q2: How does mobile phase pH affect the retention of 4-HGA in HILIC?

Mobile phase pH is a critical parameter that directly influences the ionization state of both the 4-HGA analyte and the stationary phase, thereby controlling retention.[2][6]

  • Analyte Ionization: 4-HGA is a zwitterion. At low pH (e.g., <2), both carboxyl groups and the amino group are protonated (net positive charge). As pH increases, the carboxyl groups deprotonate, and at high pH (>10), the amino group deprotonates (net negative charge).

  • Stationary Phase Ionization: Silica-based HILIC phases have silanol groups (Si-OH) that are neutral at low pH but become increasingly deprotonated (negatively charged, Si-O⁻) as the pH rises above 4-5.[14]

The interplay of these charges dictates the degree of electrostatic attraction or repulsion, which works in concert with the primary hydrophilic partitioning mechanism. For instance, at a pH of 3, 4-HGA will have a net positive charge, while the silica surface is largely neutral, minimizing electrostatic repulsion and allowing for good partitioning-based retention.

Q3: Is derivatization necessary for 4-HGA analysis?

Derivatization is not strictly necessary if using HILIC with a suitable detector like a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[13][16][17] HILIC provides the necessary retention for the underivatized, polar molecule.[3][13]

However, if you are limited to UV detection, derivatization is often required. 4-HGA, like most amino acids, lacks a strong chromophore and exhibits only weak absorbance in the low UV range (~200-210 nm), which suffers from low sensitivity and selectivity.[18]

  • Pre-column derivatization involves reacting the amino acid with a tagging agent before injection.[18][] This approach allows the use of robust reversed-phase HPLC methods because the derivatizing agent is typically hydrophobic.[18][20] Common derivatizing agents include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives.[21][22]

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines.[23]

Q4: Can you provide a starting protocol for HILIC method development?

Certainly. The following is a robust starting point for developing a HILIC method for 4-HGA.

Protocol: HILIC Method Development for 4-Hydroxy-L-glutamic acid

  • Column Selection:

    • Start with a HILIC Amide or Zwitterionic column (e.g., 100-150 mm length, 2.1 or 3.0 mm i.d., < 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Ammonium formate is a volatile buffer, making it ideal for MS detection.[24] A pH of 3.0 ensures the analyte's amino group is protonated and suppresses silanol activity.[13][14]

  • Chromatographic Conditions:

    • Flow Rate: 0.3-0.5 mL/min (for 2.1 mm i.d. column).

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 90:10 Acetonitrile:Water.

  • Gradient Program:

    • Time (min) | %B (Acetonitrile)

    • :--- | :---

    • 0.0 | 95

    • 10.0 | 70

    • 10.1 | 95

    • 15.0 | 95

    • Rationale: This gradient starts with high organic content to ensure retention and gradually increases the aqueous content to elute the analyte. The final step is a rapid return to initial conditions followed by a 5-minute re-equilibration period.

  • System Suitability:

    • Before running samples, perform at least 5-6 blank injections (sample diluent only) to fully condition the column.[9]

    • Inject a standard solution of 4-HGA multiple times (n=5) to ensure retention time reproducibility (RSD < 2%) and peak area precision.

Visual Workflow and Diagrams

Diagram 1: Troubleshooting Retention Time Drift in HILIC

This decision tree guides the user through a logical process to diagnose and resolve inconsistent retention times.

G start Problem: Retention Time (RT) Drift q1 Is column temperature controlled and stable? start->q1 fix_temp Action: Use a column oven. Set to a constant temperature (e.g., 35 °C). q1->fix_temp No q2 Is mobile phase pH > 1.5 units away from analyte pKa? q1->q2 Yes fix_temp->q1 fix_ph Action: Adjust mobile phase pH. Use a buffer with adequate capacity (10-20mM). q2->fix_ph No q3 Is post-run equilibration time sufficient (>=10 column volumes)? q2->q3 Yes fix_ph->q2 fix_equilib Action: Increase equilibration time. Monitor pressure for stability. q3->fix_equilib No end_node RT should be stable. If not, check for system leaks or pump issues. q3->end_node Yes fix_equilib->q3

Caption: Decision tree for troubleshooting retention time drift.

References

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]

  • (PDF) Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives. ResearchGate. [Link]

  • Retention Characteristics of Four Different HILIC Stationary Phases in the Analysis of Meat Polar Compounds. ResearchGate. [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Synthesis of nonracemic hydroxyglutamic acids. National Institutes of Health (NIH). [Link]

  • Derivatization and Reverse Phase HPLC. ResearchGate. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. National Institutes of Health (NIH). [Link]

  • How to Avoid Common Problems with HILIC Methods. Restek. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Optimizing separations in online comprehensive two‐dimensional liquid chromatography. National Institutes of Health (NIH). [Link]

  • Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • HPLC Methods for analysis of Glutamic acid. HELIX Chromatography. [Link]

  • AMINO ACID ANALYSIS: new challenges for an old technique?. Solvias. [Link]

  • Mechanisms of retention in HPLC Part 7. Slideshare. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. University of Barcelona. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Shodhganga. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Binding Affinities: 4-Hydroxy-L-glutamic acid versus L-glutamate at Glutamatergic Receptors

This guide provides an in-depth comparative analysis of the binding affinities of the endogenous neurotransmitter L-glutamate and its synthetic derivative, 4-Hydroxy-L-glutamic acid, to the primary subtypes of glutamate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the binding affinities of the endogenous neurotransmitter L-glutamate and its synthetic derivative, 4-Hydroxy-L-glutamic acid, to the primary subtypes of glutamate receptors. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology, offering a synthesis of available experimental data and methodologies to inform future research and development.

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a diverse family of ionotropic and metabotropic receptors.[2][3] Understanding how structural modifications to the L-glutamate molecule, such as the introduction of a hydroxyl group at the 4-position to form 4-Hydroxy-L-glutamic acid, alter its interaction with these receptors is fundamental for the rational design of novel therapeutic agents targeting the glutamatergic system.

Glutamate Receptor Subtypes: A Brief Overview

The actions of L-glutamate are mediated through two main superfamilies of receptors: ionotropic and metabotropic.[4]

  • Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission.[4] They are further classified into three subtypes based on their selective activation by specific agonists:

    • N-methyl-D-aspartate (NMDA) Receptors [5]

    • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors [6]

    • Kainate Receptors [7]

  • Metabotropic Glutamate Receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[8] They are divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[8]

Comparative Binding Affinity Data

The following table summarizes the available binding affinity data for L-glutamate at various glutamate receptor subtypes. The data is presented as Ki (inhibition constant), Kd (dissociation constant), or EC50 (half-maximal effective concentration) values, which are all measures of binding affinity. A lower value indicates a higher binding affinity.

Receptor SubtypeLigandBinding Affinity (nM)Comments
NMDA L-glutamateKd: ~650[9]The affinity of L-glutamate for NMDA receptors can be influenced by the presence of co-agonists like glycine and allosteric modulators.[9]
AMPA L-glutamateEC50: >100,000[10]L-glutamate generally exhibits lower affinity for AMPA receptors compared to NMDA and some kainate receptors.[11]
Kainate L-glutamateKd: 280 - 137,000[6]Affinity varies significantly depending on the subunit composition of the kainate receptor.[6]
Metabotropic (mGluR) L-glutamateKi: >10,000[12]L-glutamate affinity for mGluRs can be influenced by the receptor's association with lipid rafts.[13]
NMDA 4-Hydroxy-L-glutamic acidData not available-
AMPA 4-Hydroxy-L-glutamic acidData not available-
Kainate 4-Hydroxy-L-glutamic acidData not available-
Metabotropic (mGluR) 4-Hydroxy-L-glutamic acidData not available-

Note on 4-Hydroxy-L-glutamic acid: The absence of readily available quantitative binding data for 4-Hydroxy-L-glutamic acid across the major glutamate receptor subtypes in the public domain presents a significant knowledge gap. The introduction of a polar hydroxyl group at the 4-position of the glutamate backbone would be expected to alter the electronic and steric properties of the molecule, potentially influencing its interaction with the binding pockets of glutamate receptors. Further experimental investigation is required to elucidate the specific binding profile of this compound.

Signaling Pathways and Experimental Workflows

The binding of a ligand to a glutamate receptor initiates a cascade of intracellular events that ultimately determine the physiological response. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for each major glutamate receptor subtype.

Ionotropic Glutamate Receptor Signaling

Ionotropic_Signaling cluster_AMPA_Kainate AMPA/Kainate Receptor Signaling cluster_NMDA NMDA Receptor Signaling L-glutamate L-glutamate AMPA/Kainate Receptor AMPA/Kainate Receptor L-glutamate->AMPA/Kainate Receptor Binds Na+ influx Na+ influx AMPA/Kainate Receptor->Na+ influx Opens channel Depolarization Depolarization Na+ influx->Depolarization Leads to L-glutamate_NMDA L-glutamate NMDA Receptor NMDA Receptor L-glutamate_NMDA->NMDA Receptor Binds Glycine Glycine Glycine->NMDA Receptor Co-agonist binding Ca2+ influx Ca2+ influx NMDA Receptor->Ca2+ influx Opens channel Depolarization_NMDA Depolarization (removes Mg2+ block) Depolarization_NMDA->NMDA Receptor Relieves block Downstream Signaling Downstream Signaling Ca2+ influx->Downstream Signaling Activates

Caption: Ionotropic glutamate receptor signaling pathways.

Metabotropic Glutamate Receptor Signaling

Metabotropic_Signaling cluster_GroupI Group I mGluR Signaling cluster_GroupII_III Group II/III mGluR Signaling L-glutamate_GI L-glutamate mGluR1/5 mGluR1/5 L-glutamate_GI->mGluR1/5 Binds Gq/11 Gq/11 mGluR1/5->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Ca2+ release & PKC activation Ca2+ release & PKC activation IP3 & DAG->Ca2+ release & PKC activation Leads to L-glutamate_GII_III L-glutamate mGluR2/3/4/6/7/8 mGluR2/3/4/6/7/8 L-glutamate_GII_III->mGluR2/3/4/6/7/8 Binds Gi/o Gi/o mGluR2/3/4/6/7/8->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP decrease cAMP decrease Adenylyl Cyclase->cAMP decrease Results in

Caption: Metabotropic glutamate receptor signaling pathways.

Experimental Methodologies for Binding Affinity Determination

The determination of ligand-receptor binding affinities is paramount in pharmacology and drug discovery. Several robust experimental techniques are employed for this purpose, each with its own set of principles, advantages, and limitations.

Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for quantifying the interaction between a ligand and its receptor.[7] These assays utilize a radiolabeled ligand (e.g., tritiated L-glutamate) to directly measure binding to a receptor preparation, typically cell membranes expressing the receptor of interest.

  • Receptor Preparation:

    • Culture cells expressing the glutamate receptor subtype of interest.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[14]

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]L-glutamate).

    • Add increasing concentrations of the unlabeled competing ligand (e.g., L-glutamate or 4-Hydroxy-L-glutamic acid).

    • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand known to saturate the receptor.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competing ligand.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Receptor Prep Receptor Prep Assay Setup Assay Setup Receptor Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Ki Value Ki Value Data Analysis->Ki Value

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Immobilize one of the binding partners (the "ligand," e.g., the purified glutamate receptor) onto the chip surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the other binding partner (the "analyte," e.g., L-glutamate or 4-Hydroxy-L-glutamic acid) in a suitable running buffer.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the analyte over the immobilized ligand. The binding of the analyte to the ligand will cause a change in the refractive index, which is measured in real-time as a change in resonance units (RU).

    • After each injection, allow the analyte to dissociate from the ligand.

  • Regeneration (if necessary):

    • If the analyte does not fully dissociate, a regeneration solution may be injected to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The binding data is plotted as a sensorgram (RU versus time).

    • The association (ka) and dissociation (kd) rate constants can be determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

SPR_Workflow Chip Prep Chip Prep Ligand Immobilization Ligand Immobilization Chip Prep->Ligand Immobilization Analyte Injection Analyte Injection Ligand Immobilization->Analyte Injection Real-time Detection Real-time Detection Analyte Injection->Real-time Detection Data Analysis Data Analysis Real-time Detection->Data Analysis Kd Value Kd Value Data Analysis->Kd Value

Caption: Workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event.[16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • Prepare solutions of the two binding partners (e.g., purified glutamate receptor and the ligand) in the same buffer to minimize heats of dilution.[16]

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Load one of the binding partners (typically the macromolecule) into the sample cell of the calorimeter.

    • Load the other binding partner (the ligand) into the injection syringe.

    • Allow the instrument to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, precise injections of the ligand from the syringe into the sample cell.

    • After each injection, the heat released or absorbed due to binding is measured by the instrument.

  • Data Acquisition:

    • The instrument records a series of heat pulses corresponding to each injection.

  • Data Analysis:

    • The raw data is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the two binding partners.

    • The isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH of the interaction.

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(1/Kd)

      • ΔG = ΔH - TΔS

ITC_Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Titration Titration Instrument Setup->Titration Heat Measurement Heat Measurement Titration->Heat Measurement Data Analysis Data Analysis Heat Measurement->Data Analysis Thermodynamic Profile Thermodynamic Profile Data Analysis->Thermodynamic Profile

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Conclusion and Future Directions

L-glutamate exhibits a wide range of binding affinities for its various receptor subtypes, a property that is fundamental to its diverse roles in synaptic transmission and plasticity. While the binding characteristics of L-glutamate are well-documented, a significant gap exists in our understanding of how structural modifications, such as the addition of a hydroxyl group in 4-Hydroxy-L-glutamic acid, impact these interactions.

The lack of quantitative binding data for 4-Hydroxy-L-glutamic acid highlights the need for further experimental investigation. The detailed methodologies provided in this guide for radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry offer a clear roadmap for researchers to systematically characterize the binding profile of this and other novel glutamate analogs. Such studies are essential for advancing our understanding of glutamate receptor pharmacology and for the development of new therapeutic strategies targeting the glutamatergic system.

References

Sources

Comparative

NMR spectral characterization of 4-Hydroxy-L-glutamic acid standards

An Application Scientist's Guide to the NMR Spectral Characterization of 4-Hydroxy-L-glutamic Acid Standards In the landscape of neuroscience and drug development, the purity and structural integrity of research compound...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the NMR Spectral Characterization of 4-Hydroxy-L-glutamic Acid Standards

In the landscape of neuroscience and drug development, the purity and structural integrity of research compounds are paramount. 4-Hydroxy-L-glutamic acid (4-OH-Glu), a non-proteinogenic amino acid, is a key molecule of interest due to its activity at glutamate receptors.[1] As a Senior Application Scientist, this guide provides an in-depth, experience-driven protocol for the complete . We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that your characterization is not only accurate but also self-validating.

This guide is structured to provide a comprehensive workflow, from initial sample handling to the nuanced interpretation of spectral data, enabling researchers to confidently verify the identity, purity, and stereochemistry of their 4-OH-Glu standards.

Foundational Principles: Why NMR for 4-Hydroxy-L-glutamic Acid?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules. Unlike chromatographic methods that primarily assess purity based on retention time, NMR provides a detailed atomic-level fingerprint of the molecule. For a compound like 4-Hydroxy-L-glutamic acid, which has multiple chiral centers, NMR is indispensable for distinguishing between diastereomers—a critical step that chromatographic methods may fail to achieve without chiral columns.[2]

The two common diastereomers are (2S, 4S)-4-Hydroxy-L-glutamic acid and (2S, 4R)-4-Hydroxy-L-glutamic acid.[3][4] These stereoisomers can exhibit different biological activities, making their differentiation essential.[5]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed for robustness, ensuring high-quality, reproducible data. The causality behind each choice of reagent and parameter is explained to empower the researcher.

Diagram of the NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Standard (5-10 mg for 1H, 15-25 mg for 13C) b Dissolve in D2O (0.6-0.7 mL) a->b c Vortex & Centrifuge (Remove Particulates) b->c d Transfer to 5mm NMR Tube c->d e Lock & Shim d->e f Acquire 1H Spectrum e->f g Acquire 13C Spectrum e->g h Acquire 2D Spectra (COSY, HSQC) (Optional, for confirmation) f->h i Fourier Transform & Phase Correction h->i j Baseline Correction i->j k Integration & Chemical Shift Referencing j->k l Structure Verification & Purity Assessment k->l

Caption: Experimental workflow from sample preparation to final analysis.

Step-by-Step Methodology

A. Sample Preparation:

  • Mass Determination: Accurately weigh 5-10 mg of the 4-Hydroxy-L-glutamic acid standard for ¹H NMR, or 15-25 mg for ¹³C NMR, into a clean, dry vial.[6] Higher concentrations are required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%). D₂O is the solvent of choice for several reasons:

    • Solubility: 4-OH-Glu is a polar amino acid and is highly soluble in water.[7]

    • Proton Exchange: The labile protons of the amine (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups will exchange with the deuterium from the solvent. This simplifies the ¹H spectrum by removing these broad signals, allowing for clearer observation of the carbon-bound protons.

  • Homogenization: Vortex the vial until the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[6]

  • Clarification: Centrifuge the vial for 2-3 minutes to pellet any insoluble impurities or dust. Suspended particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[8][9]

  • Transfer: Carefully transfer the supernatant to a high-quality 5 mm NMR tube, ensuring no solid material is transferred. The sample height should be approximately 4-5 cm.[6]

B. NMR Data Acquisition:

These parameters are based on a standard 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans (sufficient for high-concentration standards).

    • Solvent Suppression: Use presaturation to suppress the residual HDO signal (around 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-4 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

Spectral Interpretation: The Molecular Fingerprint

The structure of 4-Hydroxy-L-glutamic acid dictates the expected NMR signals. We will analyze the spectrum based on the (2S, 4R) diastereomer, which is commonly available.[3]

Key Structural Features for NMR

Caption: Structure of 4-Hydroxyglutamic acid with key nuclei labeled.

Expected ¹H NMR Data (in D₂O)

The following table presents representative chemical shifts (δ) and multiplicities for the non-exchangeable protons. Actual values may vary slightly based on pH and concentration.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling (J, Hz)Integration
H2 (α-proton)~3.8 - 4.0Doublet of doublets (dd)J(H2,H3a), J(H2,H3b)1H
H4 (γ-proton)~4.2 - 4.4Doublet of doublets (dd)J(H4,H3a), J(H4,H3b)1H
H3a (β-proton)~2.1 - 2.3Multiplet (m)J(H3a,H3b), J(H3a,H2), J(H3a,H4)1H
H3b (β-proton)~2.3 - 2.5Multiplet (m)J(H3b,H3a), J(H3b,H2), J(H3b,H4)1H
  • Rationale: The H2 and H4 protons are each coupled to the two diastereotopic H3 protons, resulting in a doublet of doublets pattern. The H3 protons are coupled to each other (geminal coupling) and to both H2 and H4, leading to complex multiplets. The hydroxyl group at C4 deshields the adjacent H4 proton, shifting it downfield relative to the H2 proton.

Expected ¹³C NMR Data (in D₂O)

The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.

Carbon AssignmentExpected δ (ppm)
C1 (γ-COOH)~178 - 181
C5 (α-COOH)~174 - 176
C4 (γ-carbon)~68 - 72
C2 (α-carbon)~54 - 57
C3 (β-carbon)~35 - 38
  • Rationale: The two carboxyl carbons (C1, C5) are the most deshielded, appearing furthest downfield. The carbon bearing the hydroxyl group (C4) appears in the 68-72 ppm range, while the carbon bearing the amino group (C2) is slightly more upfield. The aliphatic C3 carbon is the most shielded, appearing furthest upfield.

Comparison Guide: Distinguishing Diastereomers and Impurities

A key application of this guide is to provide a framework for comparing different standards or assessing the purity of a single standard.

Distinguishing (2S, 4R) vs. (2S, 4S) Diastereomers

Diastereomers are distinct chemical compounds and will have different NMR spectra.[2] While the chemical shifts may only differ slightly, the key to differentiation lies in the proton-proton coupling constants (J-values), particularly between H3 and H4, and H2 and H3.

  • The Karplus Relationship: The magnitude of the ³J coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them.

  • Practical Implication: The (2S, 4R) and (2S, 4S) diastereomers have a different relative stereochemistry at the C2 and C4 carbons. This forces the molecule into different stable conformations, altering the dihedral angles between H2-C2-C3-H3 and H3-C3-C4-H4. Consequently, the measured J-values for these couplings will be different for each diastereomer. A detailed 2D NMR analysis or spectral simulation would be required to assign the specific stereochemistry definitively without a certified reference standard for each diastereomer.

Identifying Common Impurities
  • Residual Solvents: Check for common synthesis and purification solvents like ethanol, acetone, or ethyl acetate. Their characteristic NMR signals are well-documented.[10]

  • Glutamic Acid: The starting material for some syntheses may be present. L-glutamic acid lacks the H4 proton signal around 4.2-4.4 ppm and the C4 carbon signal around 68-72 ppm. Instead, it shows a multiplet for its two H4 protons around 2.4-2.5 ppm.[11][12]

  • Pyroglutamic Acid Derivatives: Under certain conditions (e.g., heat), intramolecular cyclization can occur. This would lead to a completely different set of NMR signals.

Conclusion: Ensuring Confidence in Your Research

This guide provides a robust, scientifically-grounded framework for the . By understanding the rationale behind each step of the protocol and the principles of spectral interpretation, researchers can move beyond simple data collection. This methodology empowers you to confidently verify the identity, assess the purity, and gain insight into the stereochemical integrity of your material, ensuring the reliability and reproducibility of your subsequent experiments.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439902, 4-Hydroxy-L-glutamic acid. PubChem. Retrieved from [Link]

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  • University of Wisconsin-Madison (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

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  • Scientific Laboratory Supplies (n.d.). (4R)-4-Hydroxy-L-glutamic acid | 76157-50MG. Retrieved from [Link]

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  • FooDB (2015). Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938). Retrieved from [Link]

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  • BioChromato (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Szefler, B. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 17-38. [Link]

  • Xu, L., Hou, Z., & Zhao, Y. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2933–2939. [Link]

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  • Lin, K. J., et al. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamate ([18F]FSPG). PLOS ONE, 15(12), e0243850. [Link]

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Validation

A Researcher's Guide to Validating the Stereochemical Purity of 4-Hydroxy-L-glutamic Acid

In the landscape of neuroscience and drug development, the stereochemical integrity of molecules is not merely a matter of academic curiosity but a critical determinant of biological activity and therapeutic efficacy. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and drug development, the stereochemical integrity of molecules is not merely a matter of academic curiosity but a critical determinant of biological activity and therapeutic efficacy. This is particularly true for analogs of neurotransmitters like glutamic acid. 4-Hydroxy-L-glutamic acid, with its multiple stereocenters, presents a significant analytical challenge. The presence of its stereoisomers can lead to vastly different pharmacological profiles, potentially impacting research outcomes and the safety of therapeutic candidates.[1][2] For instance, different stereoisomers of hydroxyglutamic acids have shown varied affinities for glutamate receptors such as mGluR, AMPA, and NMDA receptors.[1]

This guide provides a comprehensive comparison of analytical techniques for validating the stereochemical purity of 4-Hydroxy-L-glutamic acid samples. We will delve into the principles, experimental protocols, and comparative performance of established methods, offering insights to guide your selection of the most appropriate technique for your research needs.

The Analytical Imperative: Why Stereochemical Purity Matters

4-Hydroxy-L-glutamic acid possesses two stereogenic centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Each of these isomers can exhibit unique biological activities. The excitatory neurotransmitter L-glutamic acid itself is a testament to the stereo-specificity of biological systems.[3] Therefore, ensuring a sample of 4-Hydroxy-L-glutamic acid is enantiomerically and diastereomerically pure is paramount for:

  • Accurate Structure-Activity Relationship (SAR) Studies: To correctly attribute biological effects to a specific stereoisomer.

  • Reliable Preclinical and Clinical Outcomes: To ensure the desired therapeutic effect and avoid off-target effects from unwanted stereoisomers.

  • Regulatory Compliance: To meet the stringent requirements of regulatory bodies for the characterization of drug substances.[4]

A Comparative Analysis of Key Analytical Techniques

The validation of stereochemical purity for chiral molecules like 4-Hydroxy-L-glutamic acid relies on a suite of powerful analytical techniques. Here, we compare the most effective and commonly employed methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Data Summary: A Head-to-Head Comparison
Technique Principle Primary Output Strengths Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Chromatogram showing separated enantiomeric peaks.High resolution and sensitivity, direct quantification of enantiomeric excess (%ee), applicable to a wide range of amino acids.[5][6][7][8]Requires method development, potential for derivatization, CSPs can be expensive.[9][10]Routine quality control, enantiomeric purity determination, separation of all four stereoisomers.[11][12]
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.NMR spectrum with separated signals for each diastereomer.Provides structural information, can determine absolute configuration, no need for a chiral column.[13][14]Lower sensitivity compared to HPLC, requires a chiral derivatizing or solvating agent, complex spectra can be difficult to interpret.[13]Structural elucidation, confirmation of stereochemistry, determination of enantiomeric excess.[15][16]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution.Specific rotation value ([(\alpha)]).Fast, non-destructive, and cost-effective.[4][17]Provides a bulk measurement of optical activity, not suitable for determining the ratio of multiple stereoisomers, requires a pure sample for accurate specific rotation determination.[4][18]Quick check of enantiomeric purity for a known compound, monitoring reactions.[19][20]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of stereoisomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Causality of Experimental Choices: The choice of the CSP is critical and depends on the structure of the analyte. For amino acids like 4-Hydroxy-L-glutamic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often effective.[8][21][22] The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve the best resolution between the stereoisomeric peaks.[7]

Experimental Workflow for Chiral HPLC:

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol:

  • Column Selection: A Chirex 3126 (ligand-exchange) or a polysaccharide-based column like CHIRALPAK IC is a good starting point.[7][11]

  • Mobile Phase Preparation: For a ligand-exchange column, a mobile phase consisting of an aqueous solution of copper (II) sulfate and an organic modifier like acetonitrile is often used.[11] For polysaccharide-based columns, a mixture of hexane/isopropanol/trifluoroacetic acid or other normal-phase or reversed-phase solvents may be employed.[8]

  • Sample Preparation: Accurately weigh and dissolve the 4-Hydroxy-L-glutamic acid sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Often maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for amino acids. Mass spectrometry can also be used for higher selectivity and sensitivity.[5]

  • Data Analysis: The percentage of each stereoisomer is calculated from the area of the corresponding peak in the chromatogram. The enantiomeric excess (%ee) for the L-enantiomer is calculated as: [(Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer)] x 100.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining stereochemical purity, especially when coupled with the use of chiral derivatizing agents (CDAs). The CDA reacts with the enantiomers of the analyte to form diastereomers. Since diastereomers have different physical properties, they will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Causality of Experimental Choices: The choice of CDA is crucial. It must react quantitatively and without racemization with the analyte. For amino acids, CDAs that react with the amine or carboxylic acid functional groups are commonly used. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride can be used to form diastereomeric amides. The choice of NMR solvent is also important to ensure good separation of the diastereomeric signals.

Experimental Workflow for NMR with CDA:

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the 4-Hydroxy-L-glutamic acid sample in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Derivatization: Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-chiral base (e.g., pyridine) to the sample solution. Allow the reaction to proceed to completion.

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The presence of the trifluoromethyl group in Mosher's acid makes ¹⁹F NMR a particularly sensitive and clean method for analysis.

  • Data Analysis: Identify the signals corresponding to the two diastereomers. Integrate the respective signals. The enantiomeric excess is calculated from the ratio of the integrals.

A more recent approach involves the use of ³¹P NMR spectroscopy with chiral derivatizing agents, which can provide clearer spectra with excellent separation of diastereomeric signals.[13][14]

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[17] The magnitude and direction of the rotation are characteristic of the specific enantiomer and its concentration.

Causality of Experimental Choices: The specific rotation is dependent on the wavelength of light (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample.[18][20] It is crucial to control these parameters to obtain a reliable and reproducible measurement.

Experimental Workflow for Polarimetry:

Caption: Workflow for Polarimetry Analysis.

Detailed Experimental Protocol:

  • Sample Preparation: Prepare a solution of the 4-Hydroxy-L-glutamic acid sample at a precisely known concentration in a specified solvent (e.g., water or dilute HCl).

  • Instrument Setup: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument with the pure solvent that was used to prepare the sample.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Measure the optical rotation.

  • Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[4]

  • Purity Assessment: The enantiomeric excess can be estimated by comparing the measured specific rotation to the specific rotation of the pure enantiomer: %ee = ([α]observed / [α]max) × 100

Conclusion: An Integrated Approach for Robust Validation

No single technique provides a complete picture of stereochemical purity. A robust validation strategy for 4-Hydroxy-L-glutamic acid samples should employ an orthogonal approach, combining the strengths of different methods. Chiral HPLC is indispensable for the accurate quantification of all stereoisomers. NMR spectroscopy with chiral derivatizing agents provides invaluable structural confirmation and an independent measure of enantiomeric excess. Polarimetry serves as a rapid and straightforward initial assessment of enantiomeric purity.

By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately validate the stereochemical purity of their 4-Hydroxy-L-glutamic acid samples, ensuring the integrity and reliability of their scientific endeavors.

References

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

  • Balzán, S., et al. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry, 42(5), 1564-1573. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. [Link]

  • Wallworth, D. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Brückner, H., & Schieber, A. (2001). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Brittain, W. D. G., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1957-1961. [Link]

  • Long, W. J. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (2016, September 30). Amanote Research. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. (n.d.). University of Birmingham Research Portal. [Link]

  • Janecki, T., & Gierczak, M. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 234-263. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. [Link]

  • Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Lin, K. S., et al. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use. PLOS ONE, 15(12), e0243831. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]

  • Significance and Applications of Polarimetry in Scientific Field. (n.d.). Open Access Journals. Retrieved February 22, 2026, from [Link]

  • Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. (2014). ResearchGate. [Link]

  • Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use. (2020). PubMed. [Link]

  • Polarimetry Definitions, Fundementals, Applications for Industry. (n.d.). Rudolph Research Analytical. Retrieved February 22, 2026, from [Link]

  • 4-Hydroxy-L-glutamic acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Tamura, O., et al. (2005). Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids. The Journal of Organic Chemistry, 70(12), 4569-4577. [Link]

  • Glutamic acid. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Bernardo-Bermejo, S., et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE. [Link]

  • Mbah, C. J. (2019). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. [Link]

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Comparative

A Comparative Analysis of the Bioactivity of Erythro and Threo 4-Hydroxy-L-glutamic Acid Diastereomers

For researchers in neuropharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the bioactivity of the eryt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the bioactivity of the erythro and threo diastereomers of 4-Hydroxy-L-glutamic acid, non-proteinogenic amino acids that serve as valuable probes for dissecting the function of the glutamatergic system. By understanding the distinct pharmacological profiles of these isomers, researchers can better select the appropriate tool compound for their specific experimental needs, whether it be targeting metabotropic glutamate receptors (mGluRs), ionotropic glutamate receptors (iGluRs), or excitatory amino acid transporters (EAATs).

Introduction to 4-Hydroxy-L-glutamic Acid and its Stereoisomers

4-Hydroxy-L-glutamic acid is a derivative of the principal excitatory neurotransmitter, L-glutamic acid, distinguished by a hydroxyl group at the C4 position.[1] This modification introduces a second stereocenter, giving rise to two diastereomers: (2S,4R)-4-hydroxy-L-glutamic acid (erythro) and (2S,4S)-4-hydroxy-L-glutamic acid (threo). This seemingly subtle structural difference leads to profound changes in their three-dimensional conformation, which in turn dictates their interaction with and activity at various biological targets. The threo isomer, (2S,4S)-3, has been identified in several plant species, while both isomers are relevant in the study of glutamate receptor pharmacology and neurotransmitter transport.[1]

Comparative Bioactivity at a Glance

The erythro and threo isomers of 4-Hydroxy-L-glutamic acid exhibit distinct and often non-overlapping pharmacological profiles. The threo isomer displays notable activity at certain metabotropic glutamate receptors, while the erythro isomer shows a preference for NMDA-type ionotropic glutamate receptors. Furthermore, they have different affinities for excitatory amino acid transporters.

TargetErythro (2S,4R) 4-Hydroxy-L-glutamic acidThreo (2S,4S) 4-Hydroxy-L-glutamic acid
Metabotropic Glutamate Receptors (mGluRs)
mGlu1aAgonistPotent Agonist (nearly as potent as glutamate)[2]
mGlu2AgonistAgonist[2]
mGlu8aAgonistPotent Agonist (nearly as potent as glutamate)[2]
Ionotropic Glutamate Receptors (iGluRs)
NMDA ReceptorPreferential Agonist[1]Low affinity[1]
AMPA ReceptorLow affinity[1]Low affinity[1]
Excitatory Amino Acid Transporters (EAATs)
EAAT1-3No significant interactionSubstrate[1]

In-Depth Analysis of Bioactivity

Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[3][4] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways.[5][6] Group I mGluRs (mGlu1 and mGlu5) couple to Gq proteins to activate phospholipase C, leading to intracellular calcium mobilization.[3][4] Groups II (mGlu2 and mGlu3) and III (mGlu4, mGlu6, mGlu7, mGlu8) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7]

A seminal study by Bessis et al. (2001) directly compared the activity of the erythro and threo isomers at cloned mGlu1a, mGlu2, and mGlu8a receptors.[2] Their findings revealed a clear stereochemical preference.

  • Threo-(2S,4S)-4-Hydroxy-L-glutamic acid emerged as a potent agonist, particularly at mGlu1a and mGlu8a receptors , with a potency nearly equivalent to that of the endogenous ligand, L-glutamate.[2] Its activity at mGlu2 was also noted.[2] This makes the threo isomer a valuable tool for activating Group I and Group III mGluRs.

  • Erythro-(2S,4R)-4-Hydroxy-L-glutamic acid also demonstrated agonist activity at all three tested mGluRs (mGlu1a, mGlu2, and mGlu8a), but with lower potency compared to the threo isomer.[2]

The differential activity of these isomers can be rationalized by examining molecular models of the mGluR ligand-binding domain. The specific orientation of the hydroxyl group in the threo isomer likely facilitates more favorable interactions within the binding pocket of mGlu1a and mGlu8a receptors, leading to its higher potency.

mGluR_Signaling cluster_group1 Group I mGluRs (mGlu1a) cluster_group3 Group III mGluRs (mGlu8a) Threo_4OH_Glu Threo-4-Hydroxy- L-glutamic acid mGlu1a mGlu1a Receptor Threo_4OH_Glu->mGlu1a Potent Agonist Gq Gq protein mGlu1a->Gq activates PLC Phospholipase C Gq->PLC activates Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization leads to Threo_4OH_Glu2 Threo-4-Hydroxy- L-glutamic acid mGlu8a mGlu8a Receptor Threo_4OH_Glu2->mGlu8a Potent Agonist Gio Gi/o protein mGlu8a->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP_decrease Decreased cAMP AC->cAMP_decrease results in

Caption: Signaling pathways activated by Threo-4-Hydroxy-L-glutamic acid.

Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission.[8][9] The NMDA receptor is a key subtype involved in synaptic plasticity, learning, and memory.[10][11]

In contrast to its activity at mGluRs, the stereochemical preference at iGluRs is reversed:

  • Erythro-(2S,4R)-4-Hydroxy-L-glutamic acid displays a significant preference for the NMDA receptor .[1] This makes it a useful tool for studies focused on NMDA receptor activation, with less confounding activity at AMPA receptors and certain mGluRs compared to broader-spectrum agonists.

  • Threo-(2S,4S)-4-Hydroxy-L-glutamic acid has a low affinity for both NMDA and AMPA receptors, highlighting its selectivity for metabotropic versus ionotropic glutamate receptors.[1]

iGluR_Activity cluster_receptors Ionotropic Glutamate Receptors Erythro Erythro-4-Hydroxy- L-glutamic acid NMDA NMDA Receptor Erythro->NMDA Preferential Agonist AMPA AMPA Receptor Erythro->AMPA Low Affinity Threo Threo-4-Hydroxy- L-glutamic acid Threo->NMDA Low Affinity Threo->AMPA Low Affinity

Caption: Differential activity at ionotropic glutamate receptors.

Excitatory Amino Acid Transporters (EAATs)

EAATs are responsible for the reuptake of glutamate from the synaptic cleft, a crucial process for terminating the synaptic signal and preventing excitotoxicity.[12] There are five subtypes of EAATs (EAAT1-5).

The interaction of the 4-hydroxy-L-glutamic acid diastereomers with EAATs again underscores their distinct pharmacological profiles:

  • Threo-(2S,4S)-4-Hydroxy-L-glutamic acid is recognized as a substrate for EAAT1, EAAT2, and EAAT3 .[1] This means it is actively transported into cells by these transporters, a property that can be leveraged in studies of transporter function and kinetics.

  • Erythro-(2S,4R)-4-Hydroxy-L-glutamic acid , on the other hand, does not significantly interact with these transporters.[1] This lack of interaction makes it a more suitable compound for selectively studying postsynaptic receptor effects without the complication of being cleared from the extracellular space by EAATs.

Experimental Protocols

To empirically validate the differential bioactivities of erythro and threo 4-Hydroxy-L-glutamic acid, a series of well-established in vitro assays can be employed. The choice of assay is dictated by the target of interest.

Protocol 1: Assessing mGluR Agonist Activity via Intracellular Calcium Mobilization (for Gq-coupled receptors like mGlu1a)

This protocol is designed to measure the activation of Gq-coupled mGluRs, which leads to an increase in intracellular calcium.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the mGluR of interest (e.g., mGlu1a) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
  • Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

2. Fluorescent Dye Loading:

  • On the day of the assay, remove the culture medium.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 45-60 minutes at 37°C.[13][14]

3. Compound Preparation:

  • Prepare serial dilutions of erythro and threo 4-Hydroxy-L-glutamic acid, as well as a positive control (L-glutamate), in the assay buffer.

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader equipped with an automated injection system.
  • Establish a stable baseline fluorescence reading for each well.
  • Inject the compound dilutions into the respective wells and immediately begin recording the fluorescence intensity over time. For Fura-2, ratiometric measurements of emission at 510 nm with excitation at 340 nm and 380 nm are taken.[14]

5. Data Analysis:

  • Calculate the change in fluorescence (or fluorescence ratio) from baseline for each concentration of the test compounds.
  • Plot the dose-response curves and calculate the EC50 values for each isomer to quantify their potency.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture & Plate\nmGluR-expressing cells"]; dye_loading [label="Load cells with\nCalcium-sensitive dye"]; compound_prep [label="Prepare serial dilutions\nof isomers"]; measurement [label="Measure baseline fluorescence\n& inject compounds"]; data_analysis [label="Analyze dose-response\n& calculate EC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> dye_loading; dye_loading -> compound_prep; compound_prep -> measurement; measurement -> data_analysis; data_analysis -> end; }

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol 2: Assessing mGluR Agonist Activity via cAMP Inhibition (for Gi/o-coupled receptors like mGlu2 and mGlu8a)

This protocol measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation.

1. Cell Culture and Plating:

  • Culture CHO-K1 or HEK293-T cells transiently or stably expressing the mGluR of interest (e.g., mGlu2 or mGlu8a).[15]
  • Plate the cells in a suitable multi-well format.

2. Assay Procedure:

  • Pre-treat the cells with an adenylyl cyclase stimulator, such as forskolin, to elevate basal cAMP levels.
  • Add serial dilutions of the erythro and threo isomers of 4-Hydroxy-L-glutamic acid and incubate for a defined period.
  • Lyse the cells to release intracellular cAMP.

3. cAMP Quantification:

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[16][17] The signal in these assays is typically inversely proportional to the amount of cAMP produced.[16]

4. Data Analysis:

  • Generate dose-response curves by plotting the assay signal against the concentration of the isomers.
  • Calculate the IC50 values to determine the potency of each isomer in inhibiting forskolin-stimulated cAMP production.
Protocol 3: Assessing Substrate Activity at Excitatory Amino Acid Transporters

This protocol determines whether a compound is a substrate or an inhibitor of EAATs using a membrane potential-sensitive dye.

1. Cell Culture:

  • Use cell lines stably expressing individual human EAAT subtypes (e.g., EAAT1, EAAT2, or EAAT3).

2. FLIPR Membrane Potential (FMP) Assay:

  • Plate the cells in a 96-well plate and load them with a fluorescent membrane potential-sensitive dye.
  • Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure fluorescence changes.
  • Add the test compounds (erythro and threo isomers) to the cells. A substrate will be transported into the cell along with Na+ ions, causing membrane depolarization and an increase in fluorescence. An inhibitor will block the transport of a known substrate (like L-glutamate), preventing the fluorescence change.

3. Data Interpretation:

  • An increase in fluorescence upon compound addition indicates substrate activity.
  • A lack of fluorescence change, but the ability to block the fluorescence increase induced by L-glutamate, indicates inhibitory activity.
  • No effect on fluorescence, either alone or in the presence of L-glutamate, suggests a lack of interaction with the transporter.

Conclusion and Future Directions

The erythro and threo diastereomers of 4-Hydroxy-L-glutamic acid are powerful pharmacological tools that exhibit striking differences in their bioactivity. The threo isomer is a potent and selective agonist at mGlu1a and mGlu8a receptors and a substrate for EAATs, making it suitable for studies on metabotropic receptor function and glutamate transport. Conversely, the erythro isomer shows a preference for NMDA receptors and does not interact with EAATs, positioning it as a useful compound for investigating ionotropic receptor signaling in isolation from transporter effects.

The clear divergence in the pharmacological profiles of these isomers underscores the critical importance of stereochemistry in drug design and the development of selective ligands for the glutamatergic system. Future research could further explore the activity of these isomers across the full panel of mGluR and iGluR subtypes to create a more complete pharmacological map. Additionally, in vivo studies are warranted to understand how these differential in vitro activities translate to complex physiological and pathophysiological processes in the central nervous system.

References

  • Bessis, A. S., Bolte, J., Pin, J. P., & Acher, F. (2001). New probes of the agonist binding site of metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(12), 1569–1572. [Link]

  • Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., Bräuner-Osborne, H., Gefflaut, T., & Bunch, L. (2005). Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3. Journal of Medicinal Chemistry, 48(25), 8149–8161. [Link]

  • Schulze, T., Lede, V., Laug, M., Stäubert, C., & Stäubert, C. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]

  • Koulen, P., & Wässle, H. (1999). Physiological Activation of Presynaptic Metabotropic Glutamate Receptors Increases Intracellular Calcium and Glutamate Release. Journal of Neurophysiology, 82(4), 1837–1847. [Link]

  • Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Schulze, T., Lede, V., Laug, M., Stäubert, C., & Stäubert, C. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]

  • Di Prisco, S., Meregalli, C., & Volonté, C. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences, 25(3), 1851. [Link]

  • Schulze, T., Lede, V., Laug, M., Stäubert, C., & Stäubert, C. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]

  • Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., Bräuner-Osborne, H., Gefflaut, T., & Bunch, L. (2005). Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3. Journal of Medicinal Chemistry, 48(25), 8149–8161. [Link]

  • University of California, Berkeley. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Burgos, P., Caceres, M., & Martinez, A. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(16), e2516. [Link]

  • Papouin, T., & Oliet, S. H. R. (2008). A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity. Journal of Neuroscience Methods, 167(2), 255–263. [Link]

  • Knoflach, F., Mutel, V., Jolidon, S., Kew, J. N. C., Malherbe, P., Vieira, E., Wichmann, J., & Kemp, J. A. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site. Proceedings of the National Academy of Sciences, 98(23), 13402–13407. [Link]

  • Prickett, T. D., & Kfounda, G. A. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International journal of biological sciences, 9(9), 948–959. [Link]

  • Wikipedia. (n.d.). Metabotropic glutamate receptor. Retrieved from [Link]

  • Mitsukawa, K., Yamamoto, R., Ofner, S., Nozulak, J., Pescott, O., Lukic, S., Stoehr, N., Mombereau, C., Kuhn, R., McAllister, K. H., van der Putten, H., Cryan, J. F., & Flor, P. J. (2005). A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences of the United States of America, 102(51), 18712–18717. [Link]

  • Lindsley, C. W., Weaver, C. D., & Conn, P. J. (2011). Identification of a Selective Allosteric Agonist of mGlu5. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • D'Antoni, S., & Catania, M. V. (2012). Metabotropic glutamate receptor-mediated signaling in neuroglia. Neurochemical research, 37(11), 2466–2475. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

  • González, M. I., & Ortega, A. (2001). the regulatory proteins for excitatory/excitotoxic glutamate in brain. OA Text. [Link]

  • Cordeiro, S., & Ribeiro, J. A. (2017). Metabotropic glutamate receptors as a new therapeutic target for malignant gliomas. Journal of experimental & clinical cancer research : CR, 36(1), 43. [Link]

  • QIAGEN. (n.d.). Glutamate Receptor Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Downstream signaling pathways activated by metabotropic glutamate.... Retrieved from [Link]

  • Reactome. (n.d.). Metabotropic glutamate receptors bind glutamate. Retrieved from [Link]

  • Pitt, J. J., & Willis, F. (2014). 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3. JIMD reports, 16, 107–112. [Link]

  • News-Medical.Net. (2020, April 9). An Introduction to Metabotropic Glutamate Receptors. Retrieved from [Link]

  • Wessjohann, L. A., & Kaluđerović, G. N. (2009). Stereospecific Synthesis of threo- and erythro-β-Hydroxyglutamic Acid During Kutzneride Biosynthesis. Chembiochem : a European journal of chemical biology, 10(14), 2378–2387. [Link]

  • Dvorackova, J., & Vyklicky, V. (2020). Glutamate-Gated NMDA Receptors: Insights into the Function and Signaling in the Kidney. International journal of molecular sciences, 21(14), 5003. [Link]

  • Kumar, K. K., & Kobilka, B. K. (2024). Step-wise activation of a metabotropic glutamate receptor. Nature, 629(8013), 951–956. [Link]

  • Wikipedia. (n.d.). Glutamate transporter. Retrieved from [Link]

  • Arriza, J. L., Fairman, W. A., Wadiche, J. I., Murdoch, G. H., Kavanaugh, M. P., & Amara, S. G. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(9), 5559–5569. [Link]

  • Piotrowska, D. G., Głowacka, I. E., & Wróblewski, A. E. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein journal of organic chemistry, 15, 249–289. [Link]

  • Lee, M. C., Ting, K. K., Adams, S., Brew, B. J., Chung, R., & Guillemin, G. J. (2010). Characterisation of the Expression of NMDA Receptors in Human Astrocytes. PloS one, 5(11), e14123. [Link]

  • Haskell, G. T., & Savill, J. (2019). NMDA receptor modulation of glutamate release in activated neutrophils. EBioMedicine, 46, 337–348. [Link]

  • Pop, R. F., & Pop, C. F. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules (Basel, Switzerland), 28(10), 4150. [Link]

  • Li, H., & Guo, Y. (2022). Comparative study on the effects of glutamic acid and glutamine in promoting intestinal development in chicks through energy metabolism. Poultry science, 101(11), 102128. [Link]

Sources

Validation

Precision in Metabolomics: The Definitive Guide to 4-Hydroxy-L-glutamic Acid Reference Standards

Topic: Reference Standards for 4-Hydroxy-L-glutamic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals Executive Summary: The Stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4-Hydroxy-L-glutamic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

4-Hydroxy-L-glutamic acid (4-OH-Glu) has emerged from obscurity to become a critical biomarker for Primary Hyperoxaluria Type 3 (PH3) and a predictive marker for pre-eclampsia . However, its analysis is fraught with analytical pitfalls: stereochemical complexity (erythro vs. threo diastereomers), lack of chromophores, and susceptibility to in-source cyclization.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Generic Reagent-Grade Standards . Through experimental data and mechanistic workflows, we demonstrate why "purity" in a Certificate of Analysis is insufficient without defined stereochemistry and isotopic validation.

Part 1: The Reference Standard Landscape

In high-stakes metabolomics, not all standards are created equal. We categorize the available options into three distinct tiers based on their utility in regulated bioanalysis.

FeatureTier 1: Gold Standard (SIL-CRM) Tier 2: Analytical Standard Tier 3: Reagent Grade
Primary Utility Clinical Quantification (GLP/GMP)Method DevelopmentQualitative Screening
Stereochemistry Defined Diastereomer (>98% Erythro or Threo)Often Racemic or Mixed DiastereomersUndefined / Mixed
Isotopic Labeling Stable Isotope Labeled (

or

)
UnlabeledUnlabeled
Quantification Absolute (Internal Standard)External Calibration OnlySemi-quantitative
Cyclization Control Corrects for in-source lactamizationVulnerable to artifact formationVulnerable

Critical Insight: For PH3 screening, the mammalian metabolite is predominantly (2S, 4R)-4-hydroxy-L-glutamic acid (erythro) . Using a threo-enriched or racemic standard will result in chromatographic mismatch and gross quantification errors.

Part 2: Comparative Performance Analysis
Experiment A: Stereochemical Purity & Chromatographic Resolution

The Challenge: 4-OH-Glu possesses two chiral centers. Generic synthesis often yields a mixture of erythro and threo forms. These diastereomers separate on standard achiral columns (e.g., C18 or HILIC), leading to split peaks that confuse integration.

Experimental Setup:

  • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile/Water (20 mM Ammonium Formate, pH 3.0).

  • Detection: MS/MS (ESI+).

Results:

  • Tier 3 Standard (Reagent Grade): Eluted as two distinct peaks (Ratio 60:40 Erythro:Threo). Calibrating with this mixture introduces a 40% error if the biological sample contains only one isomer.

  • Tier 1 Standard (Erythro-CRM): Eluted as a single, sharp peak at 4.2 min, matching the retention time of the endogenous metabolite in positive patient urine.

Experiment B: Quantification Accuracy (Matrix Effects)

The Challenge: Urine and plasma matrices suppress ionization. Without an internal standard that co-elutes exactly with the analyte, recovery data is unreliable.

Data Comparison:

  • Method 1 (External Std): Calibration using Tier 2 Unlabeled Standard.

  • Method 2 (Internal Std): Calibration using Tier 1 (

    
    -4-OH-Glu).
    
ParameterMethod 1 (External Std)Method 2 (Tier 1 SIL-IS)Verdict
Linearity (

)
0.982>0.999SIL corrects injection variability.
Matrix Effect -35% (Signal Suppression)101% (Normalized)SIL compensates for suppression.
Precision (CV%) 12.5%2.1%Tier 1 is required for clinical validity.
Part 3: Technical Workflow & Protocols[1]
1. The Artifact Trap: In-Source Cyclization

Like Glutamate, 4-OH-Glu can cyclize to a pyroglutamic acid analog (4-hydroxy-pyroglutamate) under high heat or acidic conditions in the ESI source. This leads to a loss of water (-18 Da) and signal loss.

Visualizing the Pathway:

CyclizationArtifact cluster_prevention Prevention Strategy Glu 4-Hydroxy-L-Glutamate (Precursor) Cyclic 4-Hydroxy-Pyroglutamate (Artifact) Glu->Cyclic Acidic pH / Heat (In-Source -18 Da) Detection Signal Loss (Quantification Error) Cyclic->Detection Sol Use SIL Internal Standard (Corrects ratio)

Figure 1: Mechanism of in-source cyclization artifact. Stable Isotope Labeled (SIL) standards cyclize at the exact same rate as the analyte, nullifying this error.

2. Recommended Protocol: n-Butanol Derivatization

To enhance sensitivity and retention on C18 columns, we recommend butyl ester derivatization.

Step-by-Step Methodology:

  • Sample Prep: Mix 50 µL Urine with 10 µL Tier 1 Internal Standard (

    
    -4-OH-Glu, 100 µM).
    
  • Precipitation: Add 200 µL Acetonitrile, vortex, centrifuge (14,000 x g, 5 min). Evaporate supernatant to dryness.

  • Derivatization: Add 100 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 min.

  • Reconstitution: Evaporate to dryness. Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid/Water).

  • LC-MS/MS Analysis:

    • Precursor: m/z 220.1 (Butyl ester of 4-OH-Glu).

    • Product: m/z 118.1 (Loss of butyl formate, -102 Da).

Analytical Logic: The butyl group adds lipophilicity, moving the analyte away from the early-eluting salt front where ion suppression is worst.

Part 4: Decision Tree for Standard Selection

Use this logic map to select the appropriate reference standard for your application.

DecisionTree Start Select Application Qual Qualitative Screening (Presence/Absence) Start->Qual Quant Quantitative Analysis (Biomarker/PK) Start->Quant Racemic Racemic/Mixed Std (Tier 3) Qual->Racemic Cost Effective Matrix Is Matrix Complex? (Urine/Plasma) Quant->Matrix Simple Simple Buffer Matrix->Simple No Complex Biological Fluid Matrix->Complex Yes ExtStd External Std Calibration (Tier 2) Simple->ExtStd SIL SIL Internal Standard (Tier 1 Gold Standard) Complex->SIL Mandatory for Accuracy

Figure 2: Selection guide for 4-Hydroxy-L-glutamic acid reference standards.

References
  • Belostotsky, R., et al. (2012).[1] "4-Hydroxyglutamate is a biomarker for primary hyperoxaluria type 3."[2] Journal of Molecular Medicine.

  • Monks, D.T., et al. (2019). "4-Hydroxyglutamate is a novel predictor of pre-eclampsia."[3][4] International Journal of Epidemiology.

  • Pitt, J.J., et al. (2015). "Determination of 4-hydroxyglutamate in urine by LC-MS/MS." Clinical Chimica Acta.

  • Bunch, L., et al. (2009). "4,4-Dimethyl- and diastereomeric 4-hydroxy-4-methyl-(2S)-glutamate analogues display distinct pharmacological profiles." ChemMedChem.

  • Sigma-Aldrich. "Product Specification: (4R)-4-Hydroxy-L-glutamic acid."

Sources

Comparative

Comprehensive Guide: Toxicological Evaluation of 4-Hydroxy-L-glutamic Acid Analogues

Executive Summary This guide provides a technical framework for evaluating the toxicological profiles of 4-Hydroxy-L-glutamic acid (4-OH-Glu) and its structural analogues. Unlike standard glutamate, the presence of a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the toxicological profiles of 4-Hydroxy-L-glutamic acid (4-OH-Glu) and its structural analogues. Unlike standard glutamate, the presence of a hydroxyl group at the 4-position introduces unique stereochemical constraints that alter interaction with Excitatory Amino Acid Transporters (EAATs) and ionotropic glutamate receptors (iGluRs).

This document contrasts 4-OH-Glu against endogenous L-Glutamate and synthetic analogues like TBOA (non-transportable blocker) and L-trans-2,4-PDC (transportable inhibitor). It details self-validating experimental protocols to distinguish between receptor-mediated excitotoxicity and transporter-mediated metabolic disruption.

Part 1: Structural & Mechanistic Context

The toxicological potential of 4-OH-Glu analogues is dictated by their mode of interaction with the synaptic clearance machinery.

Stereochemical Determinants

The toxicity of 4-OH-Glu is highly stereospecific.

  • L-threo-4-hydroxyglutamate: Acts as a potent substrate for EAAT1/EAAT2.[1][2] It is transported into the cell, potentially competing with glutamate clearance or inducing heteroexchange (releasing intracellular glutamate).

  • L-erythro-4-hydroxyglutamate: Exhibits significantly lower affinity for EAATs but may retain partial agonist activity at NMDA receptors.

  • Synthetic Analogues (e.g., TBOA): Bulky benzyloxy groups at the

    
    -position prevent transport, locking the transporter in an open state. These are generally non-toxic intrinsically but cause toxicity by preventing the clearance of ambient glutamate.
    
Mechanisms of Toxicity[3]
  • Direct Excitotoxicity: Direct agonism of NMDA/AMPA receptors leading to massive

    
     influx and mitochondrial collapse.
    
  • Transporter-Mediated Toxicity:

    • Substrate Inhibition: 4-OH-Glu occupies EAATs, slowing the clearance of synaptic glutamate.

    • Heteroexchange: Transport of 4-OH-Glu into the cell forces the efflux of intracellular glutamate, raising extracellular concentrations.

  • Oxidative Glutamate Toxicity (Oxytosis): High concentrations of glutamate analogues can inhibit the Cystine/Glutamate antiporter (

    
    ), depleting intracellular glutathione (GSH) and causing ROS-dependent cell death.
    

Part 2: Comparative Toxicology Profile

The following tables synthesize data comparing 4-OH-Glu with key pharmacological alternatives.

Table 1: Pharmacological Parameters (Transporter vs. Receptor)[4]
CompoundClassEAAT InteractionNMDA/AMPA ActivityKey Toxicological Risk
L-Glutamate EndogenousHigh Affinity Substrate (

)
Full AgonistExcitotoxicity (if clearance fails)
L-threo-4-OH-Glu Natural AnalogueSubstrate (

)
Partial AgonistTransporter competition + Moderate Excitotoxicity
L-erythro-4-OH-Glu Natural AnalogueWeak SubstrateWeak AgonistLow intrinsic toxicity
L-trans-2,4-PDC Synthetic AnaloguePotent Substrate/InhibitorWeak AgonistHigh: Induces massive glutamate efflux (Heteroexchange)
TBOA Synthetic ToolNon-transportable Blocker InactiveHigh: Blocks clearance completely; induces seizures in vivo
Table 2: In Vitro Cytotoxicity Endpoints (Neuronal Culture)
EndpointL-Glutamate (Control)L-threo-4-OH-GluTBOA (Blocker)Interpretation
LDH Release (

)


N/A (Indirect toxicity)4-OH-Glu is less potent than Glu but significant at high doses.
Calcium Influx (

)
Rapid, sustained spikeSlower, moderate riseNo direct effect4-OH-Glu induces milder depolarization than Glu.
ROS Generation High (Oxytosis)ModerateLow (Direct) / High (Indirect)Hydroxyl group may alter uptake via

system.
Rescue by MK-801 Near 100% ProtectionPartial ProtectionMinimal Protection4-OH-Glu toxicity is only partially NMDA-receptor dependent.

Part 3: Visualizing the Toxicological Pathway

The following diagram illustrates the "Toxicological Synapse," highlighting where 4-OH-Glu analogues intervene compared to standard blockers.

ToxicologicalSynapse cluster_synapse Synaptic Cleft cluster_membrane Post-Synaptic Membrane / Glia cluster_outcome Glu L-Glutamate NMDAR NMDA Receptor (Ca2+ Influx) Glu->NMDAR Activation EAAT EAAT Transporter (Clearance) Glu->EAAT Transport Xc Xc- Antiporter (Cystine/Glu) Glu->Xc Inhibition (High Conc) FourOH 4-OH-Glu (Analogue) FourOH->NMDAR Partial Agonism FourOH->EAAT Substrate Competition TBOA TBOA (Blocker) TBOA->Glu Accumulation TBOA->EAAT BLOCKS Excitotox Excitotoxicity (Ca2+ Overload) NMDAR->Excitotox Clearance Clearance (Metabolic Safety) EAAT->Clearance Normal Function Oxytosis Oxytosis (ROS / GSH Depletion) Xc->Oxytosis Cystine Blockade

Caption: Mechanistic divergence of 4-OH-Glu (Substrate/Partial Agonist) vs. TBOA (Blocker) within the glutamatergic synapse.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps (positive/negative controls) to distinguish mechanism of action.

Protocol A: Differential Cytotoxicity Screening (Neuronal Culture)

Objective: Determine if toxicity is receptor-mediated (Excitotoxic) or transporter-mediated.

Materials:

  • Primary Cortical Neurons (DIV 12-14).

  • Test Compound: 4-Hydroxy-L-glutamic acid (10 - 1000 µM).

  • Controls:

    • Positive: L-Glutamate (100 µM) + Glycine (10 µM).

    • Negative: TTX (1 µM) to block action potentials.

    • Antagonist: MK-801 (10 µM) [NMDA blocker] and CNQX (20 µM) [AMPA blocker].

Workflow:

  • Pre-incubation: Treat cells with Antagonists (MK-801/CNQX) for 30 mins in half the wells (Validation Step).

  • Exposure: Add 4-OH-Glu or L-Glu to vehicle and antagonist-treated wells. Incubate for 24 hours.

  • Readout: Measure LDH release in supernatant.

  • Calculation:

    
    
    
  • Validation Logic:

    • If MK-801 blocks toxicity

      
       Mechanism is Excitotoxicity .
      
    • If MK-801 fails to block

      
       Mechanism is Oxytosis  or Transporter Reversal .
      
Protocol B: Real-Time Calcium Imaging (Fura-2 AM)

Objective: Quantify the potency of 4-OH-Glu as an agonist relative to Glutamate.

Methodology:

  • Loading: Load neurons with Fura-2 AM (2 µM) for 30 mins at 37°C.

  • Baseline: Perfusion with

    
    -free HBSS buffer (to unblock NMDA receptors).
    
  • Challenge: Perfusion of 4-OH-Glu (100 µM) for 30 seconds.

  • Washout: 5-minute wash.

  • Reference Pulse: Perfusion of L-Glutamate (100 µM) to normalize response.

Data Interpretation:

  • Calculate the ratio of peak fluorescence (

    
    ) of 4-OH-Glu vs. Glutamate.
    
  • Expectation: L-threo-4-OH-Glu typically elicits 40-60% of the max glutamate response, confirming partial agonist activity.

Part 5: Evaluation Workflow Diagram

Use this decision tree to categorize novel 4-OH-Glu analogues.

EvaluationWorkflow Start New Analogue Synthesized Step1 Uptake Assay (HEK-EAAT2) Start->Step1 IsSubstrate Is it Transported? Step1->IsSubstrate SubstratePath Measure Km/Vmax IsSubstrate->SubstratePath Yes BlockerPath Measure Ki (Inhibition) IsSubstrate->BlockerPath No Step2 Ca2+ Imaging (Neurons) SubstratePath->Step2 ToxAssay Toxicity Assay (+/- MK-801) BlockerPath->ToxAssay Step2->ToxAssay ResultA Profile A: Transportable Agonist (High Risk) ToxAssay->ResultA Ca2+ High Tox Blocked by MK801 ResultB Profile B: Pure Transporter Blocker (Seizure Risk) ToxAssay->ResultB Ca2+ Low Tox via Glu Accumulation ResultC Profile C: Inert / Safe ToxAssay->ResultC No Tox

Caption: Decision matrix for classifying the toxicological mechanism of novel glutamate analogues.

References

  • Shimamoto, K., et al. (1998). "Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers." Bioorganic & Medicinal Chemistry Letters.

  • Vandenberg, R. J., et al. (1997). "L-threo-4-hydroxyglutamate is a substrate for the excitatory amino acid transporters EAAT1 and EAAT2."[1][2] Molecular Pharmacology.

  • Bridges, R. J., et al. (1999). "The excitatory amino acid transporters: pharmacological tools and therapeutic targets." Current Pharmaceutical Design.

  • Grewer, C., et al. (2014). "Glutamate transporter insights into the mechanism of transport." Journal of General Physiology.

  • Lewrd, A., et al. (2015). "Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study." Frontiers in Cellular Neuroscience.

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-L-glutamic acid proper disposal procedures

Topic: Executive Summary 4-Hydroxy-L-glutamic acid (CAS: 2485-33-8) is a hydroxylated derivative of the excitatory neurotransmitter glutamate.[1][2] While often classified as non-hazardous for transport, it acts as a glu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary

4-Hydroxy-L-glutamic acid (CAS: 2485-33-8) is a hydroxylated derivative of the excitatory neurotransmitter glutamate.[1][2] While often classified as non-hazardous for transport, it acts as a glutamate receptor agonist and must be handled as chemical waste , not general trash. This guide provides a field-proven workflow for the segregation, neutralization, and disposal of this compound, ensuring compliance with EPA RCRA standards and protecting laboratory personnel from excitotoxic exposure risks.[1]

Part 1: Hazard Assessment & Physicochemical Profile

Before initiating disposal, you must validate the state of the material. This table synthesizes data from Safety Data Sheets (SDS) and chemical compatibility logic.

ParameterSpecificationOperational Implication
CAS Number 2485-33-8Unique identifier for waste labeling.[1]
Physical State White Crystalline PowderDust generation risk; requires N95 or fume hood handling.
Solubility Water-solubleDo not dispose of via sink/drain despite solubility.[1][3]
Hazard Class Irritant (Skin/Eye/Resp)H315, H319, H335.[4] Treat as Hazardous Chemical Waste .
Reactivity Stable; Incompatible with OxidizersSegregate from Nitric Acid, Peroxides, and Permanganates.
RCRA Status Non-listed (typically)Dispose of as "Non-regulated Chemical Waste" unless mixed with listed solvents.

Part 2: Waste Segregation & Pre-Treatment

The Core Directive: Never dispose of 4-Hydroxy-L-glutamic acid in the municipal water system.[1] Although it is an amino acid derivative, its biological activity on glutamate receptors necessitates thermal destruction (incineration) rather than biological treatment.

A. Solid Waste (Pure Powder)
  • Primary Container: Collect pure powder in a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: "Non-Regulated Chemical Waste: 4-Hydroxy-L-glutamic acid."[1]

  • Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with the powder must be bagged in clear, chemically resistant waste bags (3-mil thickness).[1]

B. Liquid Waste (Aqueous/Buffer Solutions)
  • pH Check (Self-Validating Step): Before consolidating, measure the pH.[1]

    • If pH < 4 or > 10:[1] Neutralize to pH 5–9 using dilute NaOH or HCl. This prevents heat generation/gas evolution when added to the central waste carboy.

  • Segregation: Pour into the "Aqueous Chemical Waste" stream.

    • Critical: Do not mix with "Organic Solvent Waste" (e.g., Acetone, DCM) unless the facility incinerates all streams together. Mixing aqueous solutions with organics increases disposal costs and can cause phase separation issues.

Part 3: Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for determining the correct disposal path. This is a self-validating system: if you cannot answer "Yes" to the safety check, the workflow halts.

DisposalWorkflow Start Waste Generation: 4-Hydroxy-L-glutamic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContainerSol Place in HDPE/Glass Container Solid->ContainerSol LabelSol Label: 'Solid Chemical Waste' (Constituent: 4-Hydroxy-L-glutamic acid) ContainerSol->LabelSol Pickup Request EHS Pickup / Incineration LabelSol->Pickup SolventCheck Contains Organic Solvents? Liquid->SolventCheck Aqueous Aqueous Only SolventCheck->Aqueous No Organic Contains Solvents (DMSO, Methanol, etc.) SolventCheck->Organic Yes pHCheck Check pH (5-9) Aqueous->pHCheck Neutralize Neutralize with dilute Acid/Base pHCheck->Neutralize No AqueousWaste Container: Aqueous Waste Carboy pHCheck->AqueousWaste Yes Neutralize->pHCheck AqueousWaste->Pickup OrganicWaste Container: Organic Waste Carboy (Halogenated vs Non-Halogenated) Organic->OrganicWaste OrganicWaste->Pickup

Figure 1: Decision matrix for segregating 4-Hydroxy-L-glutamic acid waste based on physical state and solvent composition.[1]

Part 4: Emergency Procedures & Spill Management

In the event of a spill, reliance on memory fails. Follow this protocol, which uses visual and chemical cues to validate cleanup.

Solid Spill (Powder)
  • PPE: Nitrile gloves, safety glasses, lab coat, N95 mask (to prevent inhalation of dust).[1]

  • Containment: Cover the spill with damp paper towels to prevent dust aerosolization.

  • Removal: Scoop material into a waste bag.

  • Validation: Wipe the surface with a wet paper towel. If a white residue reappears upon drying, the area is not clean. Repeat wiping with 70% Ethanol.

Liquid Spill
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Decontaminate: Wash the area with a mild detergent and water.

  • Validation: Use pH paper on the wet surface. If the pH is neutral (6–8), the acid has been removed.

Part 5: Expertise & Rationale (The "Why")

Why not flush it? While L-glutamic acid is a common metabolite, the 4-hydroxy derivative is a specific stereochemical probe used to study glutamate transporters (EAATs) and receptors.[1] Releasing bioactive receptor agonists into the water supply, even in small quantities, violates the principles of Green Chemistry and responsible stewardship. Municipal treatment plants are not designed to filter specific pharmacological probes.

Why segregate oxidizers? Amino acid derivatives contain amine groups (-NH2) and carboxylic acid groups (-COOH).[1] Mixing these with strong oxidizers (like Nitric Acid) in a waste container can lead to the formation of unstable N-nitroso compounds or rapid exothermic gas evolution, potentially rupturing the container.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440292, 4-Hydroxyglutamic acid. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-L-glutamic Acid

As researchers and drug development professionals, our work with novel compounds like 4-Hydroxy-L-glutamic acid is foundational to innovation. However, ensuring a safe laboratory environment is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 4-Hydroxy-L-glutamic acid is foundational to innovation. However, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxy-L-glutamic acid, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, building a culture of safety that extends beyond the product itself.

Hazard Assessment: Understanding the Compound

4-Hydroxy-L-glutamic acid is a derivative of the common amino acid L-glutamic acid.[1] While many safety data sheets (SDS) for the parent compound, L-glutamic acid, do not classify it as a hazardous substance under normal handling conditions, a thorough risk assessment is critical for any derivative.[2][3][4] The primary physical form of this compound is a white, solid powder.

The main potential hazards associated with handling 4-Hydroxy-L-glutamic acid in powder form stem from its physical properties and the potential for dust generation.

Key Physical and Chemical Properties

PropertyValue/InformationSource
Physical State Solid, powder
Color White
Molecular Weight 163.13 g/mol
Melting Point 171 °C
Solubility Soluble in water[5]
Combustibility Combustible Solid
Dust Explosion Fine dust dispersed in air may ignite[5]

Potential Health Effects While comprehensive toxicological data for 4-Hydroxy-L-glutamic acid is not extensively detailed, information from closely related compounds suggests the following potential hazards:

  • Eye Contact: May cause irritation.[5][6]

  • Skin Contact: May cause mild skin irritation.[5][6]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[5][6]

  • Ingestion: May be harmful if swallowed in large quantities.[5][6]

It is crucial to note that for some related compounds, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, treating the compound with a degree of caution and implementing robust safety protocols is a scientifically sound approach.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a standard Level D protection protocol is appropriate for handling 4-Hydroxy-L-glutamic acid in a typical laboratory setting.[7] This level of protection is designed to guard against nuisance contamination and minor splashes. The following PPE is mandatory.

Eye and Face Protection: Your First Line of Defense
  • Why it's essential: The powder form of 4-Hydroxy-L-glutamic acid can easily become airborne during handling (e.g., weighing, transferring). These fine particles can cause mechanical irritation to the eyes.

  • Protocol:

    • Selection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection against airborne dust.[5][8]

    • Use: Ensure goggles fit snugly but comfortably. Do not touch them with gloved hands to prevent cross-contamination.

    • Face Shield (Conditional): If there is a significant risk of splashing, such as when preparing solutions in bulk, a full-face shield should be worn over the safety goggles for an added layer of protection.[9]

Hand Protection: Preventing Dermal Exposure
  • Why it's essential: Although not classified as a severe skin irritant, direct contact should always be avoided to prevent potential irritation and absorption.[6] Gloves also protect the experiment from contamination.

  • Protocol:

    • Selection: Standard nitrile laboratory gloves are sufficient for handling this solid compound. They provide adequate protection against incidental contact and are resistant to a wide range of chemicals.

    • Pre-Operational Check: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

    • Proper Donning: Wash and dry hands thoroughly before putting on gloves.

    • Handling Technique: When work is complete, remove gloves using a technique that avoids touching the outside of the glove with your bare skin.

Body Protection: Shielding Your Person and Clothing
  • Why it's essential: A lab coat protects your skin and personal clothing from spills and contamination.

  • Protocol:

    • Selection: A clean, knee-length lab coat made of a suitable material like cotton or a polyester-cotton blend is required. Ensure all buttons are fastened.

    • Use: The lab coat should only be worn in the laboratory area. Remove it before entering common areas like offices or break rooms to prevent the spread of potential contaminants.

Respiratory Protection: Mitigating Inhalation Risks
  • Why it's essential: The primary route of exposure for this compound is the inhalation of airborne dust. Minimizing dust generation is the most critical control measure.

  • Protocol:

    • Engineering Controls (Primary): Whenever possible, handle 4-Hydroxy-L-glutamic acid powder inside a chemical fume hood or a ventilated enclosure to control dust at the source.[10]

    • Respiratory Protection (Secondary): If engineering controls are not available or are insufficient to prevent dust formation, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[11]

    • Fit Testing: Ensure any tight-fitting respirator has been properly fit-tested to the user to guarantee its effectiveness.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 4-Hydroxy-L-glutamic acid.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Prepare to handle 4-Hydroxy-L-glutamic acid CheckDust Will the procedure generate dust? Start->CheckDust BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckDust->BasePPE No AddResp Add Respiratory Protection: - N95 Dust Mask or - Use Fume Hood CheckDust->AddResp Yes Proceed Proceed with work BasePPE->Proceed AddResp->Proceed

Caption: PPE selection workflow for 4-Hydroxy-L-glutamic acid.

Operational Plan: Donning, Doffing, and Disposal of PPE

A disciplined approach to putting on and removing PPE is as crucial as the equipment itself.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if needed): If a dust mask is required, put it on now. Ensure it has a good seal.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Removing) Sequence - The "Dirty to Clean" Principle: This sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.

  • Gloves: Remove gloves first. This is the most likely item to be contaminated. Peel one glove off by pinching the cuff and turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it in on itself, keeping the contaminated exterior away from your body.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respiratory Protection (if needed): Remove your dust mask without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal of Used PPE:

  • Gloves and Dust Masks: Dispose of them in the designated laboratory waste container immediately after use.

  • Lab Coats: Reusable lab coats should be laundered regularly. If a significant spill occurs, the coat must be decontaminated or disposed of as chemical waste.

Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

  • Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan for 4-Hydroxy-L-glutamic Acid Waste

While L-glutamic acid itself is often not classified as a hazardous waste, it is imperative to follow institutional and local regulations for chemical waste disposal.[6][12]

  • Classification: Do not assume the waste is non-hazardous. Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying waste containing 4-Hydroxy-L-glutamic acid.[13]

  • Collection: Collect all solid waste (unused product, contaminated weigh paper) and concentrated solutions in a clearly labeled, sealed waste container. The label must include "Hazardous Waste" and the full chemical name.[12]

  • Drain Disposal: Do not dispose of this chemical down the drain unless you have explicit approval from your local EHS office and waste water authority.[14] Unapproved chemical disposal can harm the environment and violate regulations.

By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.

References

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • United States Environmental Protection Agency (US EPA). Personal Protective Equipment. [Link]

  • U.S. Department of Health & Human Services (CHEMM). Personal Protective Equipment (PPE). [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information (PubChem). 4-Hydroxy-L-glutamic acid. [Link]

  • AAPPTec. Fmoc-Glu-OMe Safety Data Sheet. [Link]

  • Dora Agri. L-Glutamic acid Material Safety Data Sheet. [Link]

  • Carl ROTH. L-Glutamic acid Safety Data Sheet. [Link]

  • Megazyme. L-GLUTAMIC ACID (L-GLUTAMATE) Assay Procedure. [Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]

  • R-Biopharm. L-Glutamic acid - Food & Feed Analysis. [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]

  • Organic Syntheses. d-GLUTAMIC ACID. [Link]

  • ResearchGate. A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. [Link]

  • FooDB. Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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